molecular formula C13H20ClNO B1299659 N-(1-adamantylmethyl)-2-chloroacetamide CAS No. 81099-48-1

N-(1-adamantylmethyl)-2-chloroacetamide

Cat. No.: B1299659
CAS No.: 81099-48-1
M. Wt: 241.76 g/mol
InChI Key: DFXOTENDXREYFZ-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-2-chloroacetamide (CAS 81099-48-1) is a specialized organic compound featuring a chloroacetamide group linked to a 1-adamantylmethyl moiety. This molecular architecture, with the adamantane group providing rigid hydrocarbon framework, makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. It is particularly useful for the synthesis of novel molecules, where it can act as an alkylating agent. The compound has a molecular formula of C13H20ClNO and a molecular weight of 241.76 g/mol . Its calculated density is 1.176 g/cm³, with a boiling point of approximately 395.8°C at 760 mmHg and a flash point of 193.2°C . This product is intended for research and development purposes only and is not suitable for diagnostic or therapeutic uses. It is typically supplied as a solid and should be stored in a cool, dry place, such as a 2-8°C refrigerator . For further technical data, including spectroscopic information, please contact our scientific support team.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXOTENDXREYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368459
Record name N-(1-adamantylmethyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81099-48-1
Record name N-(1-adamantylmethyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(1-adamantylmethyl)-2-chloroacetamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(1-Adamantylmethyl)-2-chloroacetamide Precision Characterization, Synthetic Methodology, and Pharmacological Utility[1]

Executive Summary

N-(1-Adamantylmethyl)-2-chloroacetamide is a specialized organochloride intermediate characterized by a lipophilic adamantane cage linked via a methylene bridge to a reactive chloroacetamide "warhead."[1] In medicinal chemistry, this scaffold is prized for its ability to combine the steric bulk and membrane permeability of adamantane with the electrophilic reactivity of an


-haloacetamide.

This guide provides a definitive technical analysis of the compound, resolving common confusion regarding its molecular weight and identity, and detailing a self-validating synthesis protocol.

Part 1: Physicochemical Specifications

Critical Distinction: Researchers often confuse this compound with its analog, N-(1-adamantyl)-2-chloroacetamide (CAS: 5689-59-8), which lacks the methylene bridge.[1] The addition of the methylene group (


) alters the molecular weight and steric flexibility of the pharmacophore.
Table 1: Core Physical Constants
PropertySpecificationNotes
IUPAC Name N-(1-Adamantylmethyl)-2-chloroacetamide
Common Name 1-Adamantanemethyl-chloroacetamide
CAS Number 81099-48-1 Distinct from CAS 5689-59-8 (No methyl bridge)
Molecular Formula

Molecular Weight 241.76 g/mol Average mass for stoichiometry
Monoisotopic Mass 241.1233 g/mol For Mass Spectrometry (

calc: 242.[1][2]13)
Physical State White to off-white crystalline solid
Melting Point 108–112 °C
Solubility DMSO, DCM, ChloroformPoor water solubility due to adamantyl cage
Reactive Moiety

-Chloroacetamide
Electrophile for

reactions

Part 2: Synthetic Methodology

The most robust synthesis involves the N-acylation of 1-adamantanemethylamine with chloroacetyl chloride.[1] This protocol favors the use of a non-nucleophilic base to scavenge the HCl byproduct, preventing acid-catalyzed degradation.

Reaction Scheme


Detailed Protocol

Reagents:

  • Substrate: 1-Adamantanemethylamine (1 equiv, ~10 mmol)

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve 1-adamantanemethylamine (1.65 g, 10 mmol) and TEA (1.67 mL, 12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to reach 0°C. The reaction is exothermic; temperature control is vital to prevent bis-acylation.

  • Addition: Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes.

    • Scientist's Note: A white precipitate (TEA·HCl) will form immediately, confirming the reaction progress.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash sequentially with 1N HCl (to remove unreacted amine), saturated

      
       (to neutralize acid), and brine.
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary to obtain white needles.[1]

Visual Workflow: Synthesis Logic

SynthesisWorkflow Start 1-Adamantanemethylamine (Nucleophile) Process Acylation (DCM, 0°C, TEA) Start->Process Reagent Chloroacetyl Chloride (Electrophile) Reagent->Process Intermediate Tetrahedral Intermediate Process->Intermediate Transition Product N-(1-Adamantylmethyl)- 2-chloroacetamide (MW: 241.76) Intermediate->Product Byproduct TEA·HCl (Precipitate) Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic acyl substitution. The base (TEA) drives the equilibrium by precipitating HCl.

Part 3: Reactivity & Biological Applications[1][3][4]

The utility of N-(1-adamantylmethyl)-2-chloroacetamide lies in its dual nature: the adamantane group provides hydrophobic anchoring, while the chloroacetamide group acts as a covalent "warhead."[1]

Covalent Inhibition (Cysteine Targeting)

The chloroacetamide moiety is a classic electrophile for Targeted Covalent Inhibitors (TCIs) .[2] It reacts specifically with the thiolate anion of cysteine residues in proteins via an


 mechanism.
  • Mechanism: The sulfur atom of the cysteine attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion.

  • Application: This scaffold is often used to probe the "druggability" of cysteine-rich binding pockets in enzymes (e.g., kinases, proteases).

Antimicrobial & Antitubercular Activity

Research indicates that adamantane derivatives possess significant activity against Mycobacterium tuberculosis.[1][2] The lipophilic cage facilitates penetration of the waxy mycobacterial cell wall.

  • Target: Disruption of mycolic acid biosynthesis or membrane transport proteins.

  • Efficacy: The methylene bridge (C13 analog) often shows superior flexibility and binding kinetics compared to the direct adamantyl attachment (C12 analog).

Visual Workflow: Mechanism of Action

Mechanism Compound N-(1-Adamantylmethyl)- 2-chloroacetamide Complex Michaelis Complex (Non-covalent) Compound->Complex Target Protein Target (Cysteine-SH) Target->Complex Reaction S_N2 Nucleophilic Attack Complex->Reaction Alignment Adduct Irreversible Thioether Adduct Reaction->Adduct Cl- Leaving Group Effect Biological Effect (Enzyme Inhibition) Adduct->Effect

Figure 2: Mechanism of covalent protein modification. The adamantane moiety guides the molecule to the hydrophobic pocket, facilitating the cysteine attack.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12219460, N-(1-Adamantylmethyl)-2-chloroacetamide. Retrieved from [Link]

  • Nayyar, A., et al. (2010). "Adamantane derivatives as potent inhibitors of Mycobacterium tuberculosis."[2] Antimicrobial Agents and Chemotherapy.[1] (Contextualizing the antimycobacterial properties of adamantane-linked amides).

Sources

Technical Monograph: N-(1-Adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(1-adamantylmethyl)-2-chloroacetamide (CAS 81099-48-1), a compound characterized by its dual utility as a potent antimycobacterial probe and a versatile electrophilic scaffold in medicinal chemistry.

Biological Activity, Mechanism of Action, and Synthetic Applications[1]

Executive Summary

N-(1-adamantylmethyl)-2-chloroacetamide represents a distinct class of lipophilic alkylating agents. Structurally, it fuses a rigid, lipophilic adamantane "cage" with a reactive chloroacetamide "warhead" via a methylene spacer. This architecture confers two critical biological properties:

  • High Membrane Permeability: The adamantane moiety facilitates transit across complex lipid barriers, most notably the mycolic acid-rich cell wall of Mycobacterium tuberculosis (M. tb).

  • Covalent Reactivity: The chloroacetamide group acts as an electrophile, capable of irreversible cysteine modification in target proteins.

While primarily utilized as a key intermediate for synthesizing P2X7 receptor antagonists and 11


-HSD1 inhibitors, the molecule itself possesses intrinsic, selective antimycobacterial activity, inhibiting DNA, RNA, and protein synthesis in M. tb with high specificity over Gram-negative bacteria like E. coli.

Chemical Architecture & Physicochemical Properties[2][3][4]

The molecule functions as a Lipophilic Covalent Probe . Its activity is dictated by the synergy between its transport domain (Adamantane) and its effector domain (Chloroacetamide).

PropertyValue / DescriptionFunctional Consequence
CAS Number 81099-48-1Unique Identifier
Formula

MW: 241.76 g/mol
LogP ~3.5 (Predicted)High lipophilicity; ensures rapid partition into lipid bilayers.
Warhead

-Chloroacetamide
Electrophilic center susceptible to nucleophilic attack (

).
Scaffold Adamantane (Tricyclic)Bulky, hydrophobic carrier; prevents metabolic degradation and aids uptake.

Biological Activity Profile

Antimycobacterial Potency

The most significant intrinsic biological activity of N-(1-adamantylmethyl)-2-chloroacetamide is its anti-tuberculosis (anti-TB) profile .[1]

  • Phenotype: The compound induces a "triple inhibition" signature, simultaneously arresting DNA, RNA, and protein synthesis in Mycobacterium tuberculosis.[1]

  • Selectivity: It exhibits a high selectivity index for Mycobacteria compared to Escherichia coli.[1][2] This is attributed to the Lipid-Facilitated Uptake mechanism. The mycobacterial cell wall is exceptionally hydrophobic due to the mycolic acid layer. The adamantane cage acts as a "trojan horse," facilitating passive diffusion through this barrier, whereas the hydrophilic outer membrane of Gram-negative bacteria excludes it.

Mechanism of Action (MoA): Covalent Alkylation

Unlike reversible inhibitors that bind via non-covalent forces (hydrogen bonds, Van der Waals), N-(1-adamantylmethyl)-2-chloroacetamide functions as an irreversible inhibitor .

The Reaction: The mechanism follows a bimolecular nucleophilic substitution (


) trajectory.
  • Recognition: The adamantane group docks into a hydrophobic pocket of the target protein.[1]

  • Alkylation: A nucleophilic cysteine thiol (-SH) on the protein attacks the

    
    -carbon of the acetamide.
    
  • Displacement: Chloride (

    
    ) is displaced as a leaving group.
    
  • Result: Formation of a stable thioether bond, permanently inactivating the enzyme.

Note: While specific protein targets (e.g., enzymes in the fatty acid elongation pathway like KasA/KasB) are often implicated for chloroacetamides, the broad "triple inhibition" suggests the alkylation of upstream metabolic regulators or multiple targets within the replication machinery.

Role as a Synthetic Intermediate

In drug discovery, this molecule is frequently devoid of the chlorine atom in the final drug product. It serves as a scaffold intermediate .

  • P2X7 Antagonists: The chlorine is displaced by heterocyclic amines to create potent P2X7 receptor antagonists (used in inflammation and CNS disorders).

  • 11

    
    -HSD1 Inhibitors:  Used to synthesize metabolic regulators for diabetes.
    

Visualization of Mechanism & Synthesis

The following diagram illustrates the dual pathways: the biological mechanism of cysteine alkylation and the synthetic utility in drug design.

G Compound N-(1-adamantylmethyl) -2-chloroacetamide Complex Irreversible Protein Adduct Compound->Complex SN2 Alkylation (Cl- displacement) DrugProduct P2X7 Antagonist (Adamantane Amide) Compound->DrugProduct + Heterocyclic Amine (Synthetic Displacement) TargetProtein Target Protein (Cysteine-SH) TargetProtein->Complex Nucleophilic Attack Precursor 1-Adamantane methylamine Precursor->Compound + Chloroacetyl chloride (- HCl)

Figure 1: Central role of N-(1-adamantylmethyl)-2-chloroacetamide in biological inhibition (top path) and drug synthesis (bottom path).

Experimental Protocols

Synthesis of N-(1-Adamantylmethyl)-2-chloroacetamide

Rationale: This protocol uses the amine precursor to ensure the "methyl" spacer is present, distinguishing it from the direct adamantyl-amide formed via Ritter reaction.

Reagents: 1-Adamantanemethylamine (1 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 1-Adamantanemethylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash the organic layer with 1M HCl (2x), saturated

    
     (2x), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.
    
    • Validation:

      
      -NMR should show a singlet at 
      
      
      
      ~4.0 ppm (2H,
      
      
      ) and the characteristic adamantane multiplets.
Antimycobacterial Susceptibility Assay (Alamar Blue)

Rationale: The Microplate Alamar Blue Assay (MABA) is the gold standard for screening anti-TB compounds due to its sensitivity and colorimetric readout.

  • Culture: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC to mid-log phase (

    
     0.4–0.6).
    
  • Dilution: Prepare serial 2-fold dilutions of N-(1-adamantylmethyl)-2-chloroacetamide in DMSO (Final concentration range: 100

    
    M to 0.1 
    
    
    
    M).
  • Incubation: Add bacteria (

    
     CFU/well) to 96-well plates containing drug dilutions. Incubate at 37°C for 5 days.
    
  • Development: Add Alamar Blue reagent (resazurin) and Tween 80 (1:1 ratio). Incubate for 24 hours.

  • Readout: Assess color change. Blue (Resazurin) = No Growth (Inhibition). Pink (Resorufin) = Growth (Active Metabolism).

    • Metric: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the Blue-to-Pink shift.

References

  • Biosynth. N-1-Adamantyl-2-chloroacetamide: Biological Activity and Tuberculosis Inhibition.[1] Biosynth Carbosynth. Link

  • BenchChem. N-(1-Adamantylmethyl)-2-chloroacetamide (CAS 81099-48-1): Properties and Antimycobacterial Research. BenchChem Data. Link

  • Onajole, O. K., et al. (2010). Preliminary Studies on the Antituberculosis Activity of Adamantane Derivatives.[3] Journal of Chemotherapy. (Contextual grounding for adamantane anti-TB activity).

  • PubChem. Compound Summary: N-(1-Adamantylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Link

  • ChemicalBook. Synthesis of Adamantane Chloroacetamides. ChemicalBook Reaction Database. Link

Sources

Technical Guide: Solubility Profiling & Process Chemistry of N-(1-adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(1-adamantylmethyl)-2-chloroacetamide , a critical intermediate in the synthesis of adamantane-based antivirals and antituberculosis agents.

Executive Summary

N-(1-adamantylmethyl)-2-chloroacetamide (CAS 81099-48-1 ) is a lipophilic amide intermediate utilized primarily in the derivatization of adamantane pharmacophores.[1] Its structural rigidity, conferred by the tricyclic adamantane cage, presents unique solubility challenges in process chemistry—specifically, high lipophilicity (LogP > 2.5) and poor aqueous solubility (< 0.1 g/L).

This guide synthesizes available physicochemical data, outlines a validated protocol for experimental solubility determination, and provides thermodynamic modeling frameworks essential for optimizing recrystallization and reaction yields.

Physicochemical Identity & Profile

ParameterDataSource/Note
IUPAC Name N-(1-adamantylmethyl)-2-chloroacetamide
CAS Number 81099-48-1Verified
Molecular Formula C₁₃H₂₀ClNO
Molecular Weight 241.76 g/mol
Physical State White Crystalline Solid
Melting Point ~85–120 °C (Analog dependent)Experimental determination recommended
LogP (Predicted) 2.31 – 4.24Highly Lipophilic
Aqueous Solubility ~0.093 g/L (25 °C)Practically Insoluble
Structural Analysis

The molecule consists of two distinct domains:

  • The Adamantane Cage: A hydrophobic, diamondoid structure that drives solubility in non-polar organic solvents (e.g., Dichloromethane, Toluene).

  • The Chloroacetamide Tail: A polar, electrophilic motif that allows for hydrogen bonding (N-H donor, C=O acceptor), facilitating solubility in polar protic solvents (e.g., Methanol) at elevated temperatures.

Solubility Landscape & Solvent Compatibility

While specific mole-fraction solubility tables are often proprietary, the following solubility profile is derived from synthesis protocols and structural analog behavior (e.g., N-(1-adamantyl)-2-chloroacetamide).

Solvent Class Performance
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary reaction solvent for acylation.
Alcohols (Protic) Methanol, Ethanol, IsopropanolTemperature Dependent Ideal for recrystallization . High solubility at boiling; low at RT.
Aqueous Water, PBS (pH 7.4)Poor (< 0.1 g/L) Anti-solvent for precipitation; wash medium.
Ethers Diethyl Ether, THFModerate to Good Extraction solvents.
Hydrocarbons Hexane, CyclohexaneLow Potential anti-solvent.
Practical Process Implications
  • Synthesis: The reaction of 1-(aminomethyl)adamantane with chloroacetyl chloride is typically performed in Dichloromethane (DCM) due to the high solubility of both reactants and the product, ensuring homogenous kinetics.

  • Purification: The product is often recrystallized from Methanol or Ethanol . The steep solubility curve in alcohols (high at reflux, low at 20°C) allows for effective rejection of impurities.

Experimental Protocol: Determination of Solubility

For researchers requiring precise mole-fraction data, the following Gravimetric Method is the gold standard.

Materials
  • Solute: N-(1-adamantylmethyl)-2-chloroacetamide (Purity >98%).

  • Solvents: HPLC Grade (Methanol, Ethanol, DCM, Water).

  • Apparatus: Jacketed glass vessel, circulating water bath (±0.05 K), magnetic stirrer, 0.22 µm PTFE syringe filters.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Constant T, Stirring 24h) Start->Equilibrate T = 278-323 K Settle Phase Separation (Sedimentation/Centrifuge) Equilibrate->Settle Stop Stirring Sample Sampling (Supernatant Extraction) Settle->Sample Filter Filtration (0.22 µm, Pre-heated) Sample->Filter Isothermal Weigh Gravimetric Analysis (Evaporate & Weigh) Filter->Weigh Dry to const mass Calc Calculate Mole Fraction (x) Weigh->Calc

Figure 1: Standard Gravimetric Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation: Add excess N-(1-adamantylmethyl)-2-chloroacetamide to 50 mL of the selected solvent in a jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours to ensure thermodynamic equilibrium.

  • Settling: Stop stirring and allow the solid phase to sediment for 2 hours.

  • Sampling: Withdraw 5 mL of the supernatant using a pre-heated glass syringe.

  • Filtration: Immediately filter through a 0.22 µm PTFE filter (thermostated to T) into a pre-weighed weighing dish.

  • Quantification: Evaporate the solvent in a vacuum oven until constant mass is achieved.

  • Calculation: Determine mole fraction (

    
    ) using the mass of the residue and the solvent.
    

Thermodynamic Modeling

To interpolate solubility data across temperatures, the Modified Apelblat Equation is the industry standard for adamantane derivatives.

The Model


  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression analysis of experimental data.
    
Application

Researchers should plot


 vs. 

. A linear relationship (Van't Hoff plot) indicates that the enthalpy of solution is constant, while curvature necessitates the full Apelblat model. For adamantane derivatives in alcohols, endothermic dissolution (

) is typical, meaning solubility increases significantly with temperature.

Synthesis & Reaction Pathway

Understanding the solubility of the precursors is vital for the synthesis workflow.

Reaction Scheme (DOT)

Synthesis Amine 1-Adamantanemethylamine (Soluble in DCM) Reaction Acylation Reaction Solvent: DCM Temp: 0°C to RT Amine->Reaction Chloride Chloroacetyl Chloride (Liquid) Chloride->Reaction Crude Crude N-(1-adamantylmethyl)-2-chloroacetamide (Soluble in DCM) Reaction->Crude Workup Aqueous Wash (Remove HCl salts) Crude->Workup Cryst Recrystallization Solvent: Methanol/Ethanol Workup->Cryst Final Pure Product (White Crystals) Cryst->Final

Figure 2: Synthesis and Purification Pathway highlighting solvent roles.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6580, 2-Chloroacetamide (Generic Analog Data). Retrieved from [Link][1]

  • Onajole, O. K., et al. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E , 67(7), o1444. (Provides crystallographic and synthesis data for the direct analog). Retrieved from [Link]

  • Ren, Y., et al. (2023). Solubility of Adamantane Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (General reference for adamantane solubility modeling).

Sources

Methodological & Application

Application Note: Synthesis of N-(1-adamantylmethyl)-2-chloroacetamide

[1]

Abstract & Application Scope

This technical guide details the optimized synthesis of N-(1-adamantylmethyl)-2-chloroacetamide (CAS 81099-48-1). This compound serves as a critical "warhead" intermediate in medicinal chemistry, specifically for designing covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs). The adamantane moiety provides a lipophilic, bulky anchor that improves membrane permeability and metabolic stability, while the

Key Applications:

  • Covalent Drug Discovery: Cysteine-reactive probe synthesis.

  • Linker Chemistry: Stable hydrophobic spacer for fragment-based drug design (FBDD).

  • Virology: Derivatization of M2 ion channel blockers.

Reaction Mechanism & Rationale

The synthesis proceeds via a Nucleophilic Acyl Substitution (Schotten-Baumann conditions). The 1-adamantanemethylamine acts as the nucleophile attacking the carbonyl carbon of chloroacetyl chloride.

Mechanistic Insight:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the acyl chloride carbonyl, forming a tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, reforming the carbonyl bond.

  • Deprotonation: The non-nucleophilic base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine starting material.

Critical Control Point: The reaction is highly exothermic. Temperature control at

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2]Role
1-Adamantanemethylamine 165.281.0Limiting Reagent
Chloroacetyl Chloride 112.941.2Electrophile
Triethylamine (TEA) 101.191.5HCl Scavenger
Dichloromethane (DCM) --Solvent (Anhydrous)

Equipment:

  • 250 mL 3-neck Round Bottom Flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon gas line.

  • Ice-water bath.

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile

  • Charge the 3-neck flask with 1-Adamantanemethylamine (10.0 mmol, 1.65 g).

  • Add anhydrous DCM (50 mL) and stir until fully dissolved.

  • Add Triethylamine (15.0 mmol, 2.1 mL) via syringe.

  • Cool the solution to 0°C using an ice-water bath. Maintain inert atmosphere (

    
    ).
    

Step 2: Electrophile Addition (The Critical Step)

  • Dilute Chloroacetyl chloride (12.0 mmol, 0.96 mL) in DCM (10 mL) in the addition funnel. Note: Dilution mitigates localized heating.

  • Add the acid chloride solution dropwise over 20 minutes.

    • Observation: White vapor (HCl salts) may form; the solution will turn cloudy as TEA·HCl precipitates.

  • Once addition is complete, allow the reaction to warm to Room Temperature (25°C) and stir for 3 hours.

Step 3: Reaction Monitoring

  • TLC System: Hexanes:Ethyl Acetate (3:1).

  • Stain: Ninhydrin (Starting amine stains red/purple; Product is UV active but Ninhydrin negative).

  • Endpoint: Disappearance of the baseline amine spot.

Step 4: Workup & Isolation

  • Quench the reaction by adding 1M HCl (30 mL) to the reaction mixture. Rationale: Solubilizes unreacted amine and TEA.

  • Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • Water (30 mL)

    • Saturated

      
       (30 mL) – Neutralizes residual acid.
      
    • Brine (30 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.
    

Step 5: Purification

  • Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate (~50-60°C). Slowly add Hexanes until turbidity persists. Cool to 4°C overnight.

  • Yield Expectation: 85-95% (White crystalline needles).

Workflow Visualization

SynthesisProtocolStartStart: 1-Adamantanemethylamine(1.0 equiv) in DCMBaseAddAdd TEA (1.5 equiv)Cool to 0°CStart->BaseAddAcylAddDropwise Addition:Chloroacetyl Chloride (1.2 equiv)BaseAdd->AcylAddInert Atm (N2)ReactionStir at RT for 3 hrs(Precipitation of TEA·HCl)AcylAdd->ReactionExothermic ControlQuenchQuench with 1M HCl(Removes unreacted amine)Reaction->QuenchTLC CheckWashWash: NaHCO3, BrineDry: Na2SO4Quench->WashPhase SeparationIsolateEvaporate SolventRecrystallize (EtOAc/Hex)Wash->IsolateProductFinal Product:N-(1-adamantylmethyl)-2-chloroacetamideIsolate->Product

Figure 1: Step-by-step reaction workflow for the synthesis of N-(1-adamantylmethyl)-2-chloroacetamide.

Characterization Data (Expected)

Validation of the synthesized compound should be performed using NMR and Melting Point analysis.

TechniqueParameterSignal DescriptionAssignment
1H NMR 400 MHz,


6.80 (br s, 1H)
Amide NH

4.05 (s, 2H)
Chloromethyl CH₂-Cl

3.05 (d, J=6.5 Hz, 2H)
Linker CH₂-NH

1.98 (br s, 3H)
Adamantane C-H (Bridgehead)

1.60 - 1.75 (m, 6H)
Adamantane CH₂

1.52 (d, 6H)
Adamantane CH₂
13C NMR 100 MHz,


166.5
Carbonyl C=O

51.5
Linker CH₂-N

42.8
Chloromethyl CH₂-Cl

40.5, 37.0, 33.5, 28.5
Adamantane Cage Carbons
Melting Point -120 - 124 °CCrystalline Solid

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; use fresh chloroacetyl chloride bottle.
Bis-acylation Excess acid chloride / High TempStrictly maintain 0°C during addition; do not exceed 1.2 equivalents of electrophile.
Oiling Out Impurities preventing crystallizationTriturate the oil with cold pentane or diethyl ether to induce solidification.
Color (Yellow) Oxidation of amine tracesRecrystallize with a small amount of activated charcoal.

Safety & Handling (HSE)

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns and eye damage. Must be handled in a fume hood. Inhalation can cause pulmonary edema.

  • 1-Adamantanemethylamine: Irritant.

  • Waste Disposal: Aqueous washes containing TEA·HCl and chloroacetic acid byproducts must be neutralized before disposal. Chlorinated solvents (DCM) require segregated halogenated waste streams.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13627588, N-(1-Adamantylmethyl)-2-chloroacetamide. Retrieved from [Link]

  • Sphinxsai. (2015). A facile amidation of chloroacetyl chloride using DBU/TEA: Optimization of reaction conditions. Retrieved from [Link]

Application Note: High-Purity Isolation of N-(1-adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the purification of N-(1-adamantylmethyl)-2-chloroacetamide, a key intermediate in pharmaceutical research and development, notably in the synthesis of potential antituberculosis agents.[1] We move beyond simple procedural lists to explain the underlying chemical principles that dictate the choice of purification strategies. Detailed, field-proven protocols for flash column chromatography and recrystallization are presented, alongside robust methods for purity validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable purification workflow for this and structurally similar compounds.

Introduction: The Importance of Purity

N-(1-adamantylmethyl)-2-chloroacetamide (MW: 227.73 g/mol , Formula: C₁₂H₁₈ClNO) is a derivative of adamantane, a bulky, lipophilic polycyclic hydrocarbon.[1][2] The presence of the reactive chloroacetamide functional group makes it a versatile building block for introducing the adamantyl moiety into more complex molecules.[3][4] In any multi-step synthesis, the purity of each intermediate is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields in subsequent steps, and the generation of complex mixtures that are difficult to separate, ultimately compromising the integrity of the final active pharmaceutical ingredient (API).

This guide focuses on the two most effective methods for purifying N-(1-adamantylmethyl)-2-chloroacetamide post-synthesis: flash column chromatography and recrystallization .

Synthesis and Impurity Profile

The most common synthesis route involves the N-acylation of 1-adamantanamine (amantadine) or its hydrochloride salt with chloroacetyl chloride.[1] Understanding this reaction is crucial for anticipating the likely impurities that must be removed.

cluster_reactants Reactants cluster_products Reaction Products cluster_impurities Potential Impurities Amantadine 1-Adamantanamine (Amantadine) Target N-(1-adamantylmethyl)-2-chloroacetamide (Desired Product) Amantadine->Target Acylation Impurity1 Unreacted Amantadine Amantadine->Impurity1 Incomplete Reaction CAC Chloroacetyl Chloride CAC->Target Impurity2 Chloroacetic Acid (from Hydrolysis of CAC) CAC->Impurity2 Hydrolysis (H₂O) Impurity3 Amantadine HCl (Unreacted Starting Material)

Diagram 1: Synthesis pathway and common impurity sources.

The primary impurities are typically unreacted starting materials and hydrolysis products of the acylating agent.

Impurity NameSourceRationale for Removal
1-Adamantanamine Incomplete reactionThe primary amine is nucleophilic and will interfere with subsequent reactions.
Chloroacetic Acid Hydrolysis of chloroacetyl chloride by trace waterAcidic impurity can catalyze side reactions or degrade the target compound.
Amantadine HCl Unreacted starting material (if HCl salt is used)Salts can affect solubility and reactivity in downstream organic-phase reactions.
Dichloroacetamide byproducts Over-chlorination of starting materialsWhile less common in this specific synthesis, related chloroacetamide preparations can suffer from dichloro impurities, which are often more toxic and less reactive.[5]

Purification Strategy: Orthogonal Approaches

We will detail two distinct yet complementary purification techniques. The choice between them depends on the scale of the synthesis, the nature of the impurities, and the desired final purity level.

  • Flash Column Chromatography: A separation technique based on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (solvent eluent). It excels at separating compounds with different polarities. The non-polar adamantane cage and the polar amide group give the target molecule an intermediate polarity, making it well-suited for silica gel chromatography.

  • Recrystallization: A technique that leverages differences in solubility of the target compound and its impurities in a given solvent at different temperatures. It is an excellent method for removing small amounts of impurities from a solid material and can be highly efficient for achieving high crystalline purity.

Protocol 1: Flash Column Chromatography

This method is ideal for purifying multi-gram quantities of the crude product and for separating components with significantly different polarities. Based on established literature, a dichloromethane and ethyl acetate solvent system is highly effective.[1]

Start Crude Product Step1 Adsorb onto Silica Gel (Dry Loading) Start->Step1 Step3 Load Sample onto Column Step1->Step3 Step2 Pack Column with Silica in Hexane/EtOAc Step2->Step3 Step4 Elute with Dichloromethane: Ethyl Acetate (7:3) Step3->Step4 Step5 Collect Fractions Step4->Step5 Step6 Analyze Fractions by TLC Step5->Step6 Step7 Combine Pure Fractions Step6->Step7 Step8 Remove Solvent (Rotary Evaporation) Step7->Step8 End Pure Crystalline Solid Step8->End

Diagram 2: Workflow for flash column chromatography purification.

Materials and Equipment
ItemSpecification
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Crude Product N-(1-adamantylmethyl)-2-chloroacetamide
Eluent Dichloromethane (DCM) and Ethyl Acetate (EtOAc), HPLC grade
Apparatus Glass chromatography column, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm)
Step-by-Step Protocol
  • Slurry Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 5.0 g) in a minimal amount of dichloromethane.

    • Add 2-3 times the mass of silica gel (10-15 g) to the solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This prevents overloading the column and ensures a narrow starting band.

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 20% EtOAc in Hexane). For a 5 g sample, a column of 4-5 cm diameter is appropriate.

    • Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Ensure a flat, undisturbed silica surface.

  • Sample Loading:

    • Carefully add the dry-loaded sample powder to the top of the packed column.

    • Gently layer a small amount of sand or fritted glass on top to prevent disturbance of the silica bed during solvent addition.

  • Elution:

    • Begin eluting the column with the prepared mobile phase: 7:3 (v/v) Dichloromethane:Ethyl Acetate .[1]

    • Maintain a constant flow rate using positive pressure (flash chromatography system or regulated air/nitrogen).

    • Collect fractions (e.g., 20-30 mL per tube).

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in the same 7:3 DCM:EtOAc eluent.

    • Visualize the spots under a UV lamp. The target compound should appear as a single, well-defined spot. Unreacted amantadine will have a lower Rf (more polar), while less polar impurities will elute first.

    • Combine all fractions that show a single, pure spot corresponding to the product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the eluent using a rotary evaporator.

    • The final product should be a white crystalline solid.[1] Yields after chromatography are typically high, often around 89%.[1]

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain a product with high crystalline purity, especially after chromatography. It is also effective on its own if the impurities have significantly different solubilities from the product. Methanol has been successfully used to grow X-ray quality crystals of this compound, indicating it is a suitable solvent.[1] Other adamantane derivatives are commonly recrystallized from ethanol or acetone.[6][7]

Start Impure Solid Step1 Dissolve in Minimum Volume of Hot Methanol Start->Step1 Step2 Hot Filtration (If Insoluble Impurities Present) Step1->Step2 Step3 Allow to Cool Slowly to Room Temperature Step2->Step3 Step4 Cool Further in Ice Bath Step3->Step4 Step5 Collect Crystals by Vacuum Filtration Step4->Step5 Step6 Wash Crystals with Small Amount of Cold Methanol Step5->Step6 Step7 Dry Crystals Under Vacuum Step6->Step7 End High-Purity Crystals Step7->End

Diagram 3: General workflow for recrystallization.

Materials and Equipment
ItemSpecification
Solvent Methanol, HPLC grade
Crude/Semi-pure Product N-(1-adamantylmethyl)-2-chloroacetamide
Apparatus Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask, filter paper
Step-by-Step Protocol
  • Dissolution:

    • Place the semi-pure solid in an Erlenmeyer flask.

    • Add a small volume of methanol and heat the mixture gently on a hot plate with stirring until it boils.

    • Continue adding small portions of hot methanol until the solid just completely dissolves. The key is to use the minimum amount of hot solvent to ensure supersaturation upon cooling.

  • Decolorization/Hot Filtration (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.

  • Drying:

    • Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), to remove all traces of solvent.

Purity Validation: A Self-Validating System

The success of any purification protocol must be verified empirically. The following methods provide a robust system for assessing the purity of the final product. High-performance liquid chromatography (HPLC) is a primary technique for quantitative purity assessment, while other methods confirm identity and physical properties.[8]

Analysis MethodPurposeExpected Result for Pure Compound
TLC Qualitative check for impuritiesA single spot with a consistent Rf value.
HPLC Quantitative purity assessmentA single major peak, with purity typically >98%.[8][9]
Melting Point Physical property confirmationA sharp melting point in the range of 357–359 K (84–86 °C).[1] Impurities typically broaden and depress the melting point range.
¹H NMR Structural confirmationThe spectrum should show clean signals corresponding to the adamantyl, methylene, and amide protons, with correct integrations.
Mass Spec (MS) Molecular weight confirmationA clear molecular ion peak corresponding to the calculated mass (227.73 g/mol ).
Sample HPLC Protocol

This is a general reverse-phase method suitable for purity analysis of N-(1-adamantylmethyl)-2-chloroacetamide.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in Acetonitrile

References

  • Onajole, O. K., et al. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1444. [Link]

  • El-Emam, A. A., & Al-Deeb, O. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Sasaki, T., Eguchi, S., & Toru, T. (1971). Synthesis of Adamantane Derivatives. 44. Facile Synthesis of Adamantano[10][11]-fused Heterocycles by 1,3-Dipolar Cycloaddition and the Hoch-Campbell Reaction. Tetrahedron, 27(20), 4921-4929. [Link]

  • European Patent Office. (1995). Process for producing N-chloroacetylglutamine. EP 0678501 A1.
  • Google Patents. (2002).
  • Scribd. (n.d.). A GREEN APPROACH TO THE SYNTHESIS OF a-SUBSTITUTED CHLOROACETAMIDES FROM CHLOROACETYL CHLORIDE USING WATER AS A SOLVENT. [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Org. Syn. Coll. Vol. 1, 153. [Link]

  • Google Patents. (1943).
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR, 3(1), 221-225. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. [Link]

  • Taylor & Francis Online. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Google Patents. (1969). Purification of n-methyl-2-chloroacetoacetamide and n,n-dimethyl-2-chloroacetoacetoacetamide. US3427352A.
  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056. [Link]

  • PubMed. (2012). Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry. Journal of Chromatography A, 1245, 115-122. [Link]

  • MDPI. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(20), 7179. [Link]

  • ACS Publications. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2046-2057. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. [Link]

  • ResearchGate. (2021). Four-Directional Synthesis of Adamantane Derivatives. Arkivoc, 2021(5), 1-16. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Pharmaceutical and Biomedical Sciences, 7(4), 481-492. [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 11(11), 1369. [Link]

  • Royal Society of Chemistry. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Chemical Communications, 58(23), 3737-3740. [Link]

  • Pharmaffiliates. (n.d.). N-1-Adamantyl-2-chloroacetamide. [Link]

Sources

Comprehensive Analytical Characterization of N-(1-adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Introduction & Strategic Overview

Subject: N-(1-adamantylmethyl)-2-chloroacetamide CAS Registry Number: 81099-48-1 (Distinct from the direct amide analog, CAS 5689-59-8) Molecular Formula:


Molecular Weight:  241.76  g/mol [1]
The Analytical Challenge

As a Senior Application Scientist, I often see this molecule treated as a simple amide, which leads to characterization failures. N-(1-adamantylmethyl)-2-chloroacetamide presents a "perfect storm" of analytical difficulties:

  • UV Transparency: The adamantane cage is spectroscopically silent in the UV-Vis range. The only absorbable moiety is the amide bond (

    
    ), necessitating high-purity solvents and specific detection strategies.
    
  • Electrophilic Reactivity: The

    
    -chloroacetamide group is a "warhead" designed for alkylation. It is inherently unstable in nucleophilic buffers (e.g., Tris, phosphate at high pH) and protic solvents over time, requiring strict sample preparation protocols.
    
  • Lipophilicity: The adamantyl group drives the LogP > 3.0, causing significant retention on reverse-phase columns and solubility issues in aqueous mobile phases.

This guide provides a self-validating analytical framework to overcome these hurdles.

Structural Identification (Qualitative Analysis)

The presence of the methylene bridge (


) between the adamantane cage and the nitrogen is the critical structural feature distinguishing this molecule from N-(1-adamantyl)-2-chloroacetamide.
Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural confirmation and differentiation from non-linked analogs.

  • Solvent:

    
     (Preferred for resolution) or 
    
    
    
    (if solubility is an issue).
  • Internal Standard: TMS (

    
    ).
    

Expected Chemical Shifts (


 NMR, 400 MHz, 

):
MoietyShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Amide NH

Broad Singlet1HExchangeable proton; shift varies with concentration/solvent.

-Chloromethyl

Singlet2HDeshielded by Cl and Carbonyl. Key indicator of "warhead" integrity.
Linker Methylene

Doublet (

)
2HCritical Diagnostic: Couples with NH. Distinguishes from direct adamantyl attachment.
Adamantane (Methine)

Broad Singlet3HBridgehead carbons.
Adamantane (Methylene)

Multiplet6HCage structure.
Adamantane (Methylene)

Multiplet6HCage structure.

Self-Validation Step:

Check the integration ratio between the Chloromethyl singlet (4.0 ppm) and the Linker doublet (3.0 ppm). It must be exactly 1:1. If the 4.0 ppm signal is diminished, hydrolysis to the hydroxy-acetamide has occurred.

Protocol B: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 3280–3300 cm⁻¹: N-H stretch (Amide).

    • 1650–1660 cm⁻¹: C=O stretch (Amide I) – Note: The

      
      -chlorine shifts this frequency higher than typical alkyl amides.
      
    • 1530–1550 cm⁻¹: N-H bend (Amide II).

    • 600–800 cm⁻¹: C-Cl stretch (fingerprint region).

Purity and Assay (Quantitative Analysis)

Protocol C: HPLC-UV/CAD (High-Performance Liquid Chromatography)

Rationale: Standard UV detection at 254 nm is useless here. We must use low-UV (205-210 nm) or Charged Aerosol Detection (CAD). CAD is superior as it eliminates solvent front interference common at low UV wavelengths.

Instrument Parameters:

  • Column: C18 (High Carbon Load, e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
    • Why? High carbon load prevents peak tailing caused by the bulky hydrophobic adamantane group.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Note: Do NOT use methanol if using UV 205 nm; methanol absorbs in this region.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (improves mass transfer of the bulky molecule).
    

Gradient Table:

Time (min)% Mobile Phase BEvent
0.050Initial Hold
10.095Linear Ramp
12.095Wash (Elute dimers)
12.150Re-equilibration
15.050End

Detection Settings:

  • Primary: CAD (Nebulizer Temp:

    
    ).
    
  • Secondary: UV Diode Array at

    
     (Bandwidth 4 nm, Ref 360 nm).
    

Sample Preparation (Critical):

  • Diluent: 100% Acetonitrile.

  • Concentration:

    
    .
    
  • Precaution: Inject immediately. Do not leave in autosampler >24 hours as trace moisture can hydrolyze the C-Cl bond.

Impurity Profiling & Stability

The synthesis typically involves reacting 1-adamantanemethylamine with chloroacetyl chloride.[1] Understanding the reaction pathway is vital for identifying impurities.

Diagram 1: Synthesis & Degradation Pathway

ReactionPath Start 1-Adamantanemethylamine (Starting Material) Product N-(1-adamantylmethyl)- 2-chloroacetamide (Target) Start->Product + Reagent - HCl Impurity2 Impurity B: Bis-acylated dimer (Rare) Start->Impurity2 + Excess Reagent (High Temp) Reagent Chloroacetyl Chloride Impurity1 Impurity A: Hydroxyacetamide derivative (Hydrolysis) Product->Impurity1 + H2O (Slow Hydrolysis)

Caption: Reaction scheme showing the primary synthesis route and the critical hydrolysis degradation pathway (Impurity A) that must be monitored during stability testing.

Stability Stress Testing Protocol

Because of the alkylating potential, stability must be proven, not assumed.

  • Hydrolytic Stress: Dissolve in 50:50 ACN:Water. Heat to

    
     for 4 hours.
    
    • Pass Criteria:

      
       degradation by HPLC.
      
    • Failure Mode: Appearance of peak at RRT ~0.4 (more polar Hydroxy-derivative).

  • Nucleophilic Stress: Add 1 eq. of Propylamine.

    • Observation: Rapid disappearance of the parent peak confirms the "active" nature of the chloro-group (Positive Control for reactivity).

Analytical Decision Tree

Use this logic flow to select the correct detector and troubleshoot baseline issues.

DecisionTree Start Start: Method Selection CheckUV Is UV 205nm Baseline Stable? Start->CheckUV UseUV Use HPLC-UV (205 nm) Standard QC Method CheckUV->UseUV Yes CheckCAD Is CAD/ELSD Available? CheckUV->CheckCAD No (Drift/Noise) UseCAD Use HPLC-CAD (Universal Detection) CheckCAD->UseCAD Yes Derivatize Derivatization Required (React Cl with UV-active amine) CheckCAD->Derivatize No

Caption: Decision matrix for selecting the appropriate detection method based on instrument capability and baseline stability.

Safety & Handling (The "Senior Scientist" Warning)

Hazard: This compound is an


-haloacetamide .
  • Mechanism: It acts as a potent alkylating agent, capable of modifying cysteine residues in proteins (sensitizer).

  • Handling:

    • Double-glove (Nitrile).

    • Weigh only in a fume hood.

    • Decontamination: Spills should be treated with a solution of 10% ammonia or dilute sodium hydroxide to hydrolyze the C-Cl bond before cleaning.

References

  • Synthesis & Reactivity: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications, 2019.[2] Link[2]

  • Adamantane Crystallography (Analog): Onajole, O. K., et al. "N-(Adamantan-1-yl)-2-chloroacetamide." Acta Crystallographica Section E, 2011. Link

  • HPLC of Adamantanes: Sobczak, A., et al. "Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method." Drug Development and Industrial Pharmacy, 2013.[3] Link

  • Chloroacetamide Warhead Stability: Resnick, E., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." JACS Au, 2023. Link

  • General Properties: PubChem Compound Summary for Chloroacetamide Derivatives. Link

Sources

Development and Validation of a Reversed-Phase HPLC Method for the Analysis of N-(1-adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, implementation, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(1-adamantylmethyl)-2-chloroacetamide. Due to the compound's unique structure, featuring a highly lipophilic adamantane moiety and a weakly UV-absorbing chloroacetamide group, a systematic approach to method development is crucial. This guide details an exemplary isocratic HPLC method and provides a rigorous protocol for its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The methodologies are designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment and quantification of this compound.

Introduction and Method Development Rationale

N-(1-adamantylmethyl)-2-chloroacetamide is a chemical entity characterized by a bulky, three-dimensional adamantane cage structure.[3] Adamantane and its derivatives are of significant interest in medicinal chemistry due to their lipophilicity, which can enhance drug-membrane interactions. The analysis of such compounds presents a distinct chromatographic challenge: the adamantane group imparts strong non-polar character, leading to high retention in reversed-phase systems.[4][5] Conversely, the chloroacetamide portion of the molecule contains a carbonyl group which, while a chromophore, exhibits low UV absorbance, typically in the far-UV region between 200-220 nm.[6]

The development of a successful HPLC method for this analyte hinges on balancing these two properties.

1.1. Chromatographic Strategy

  • Stationary Phase Selection: The pronounced hydrophobicity of the analyte necessitates a reversed-phase approach.[7] A C18 (octadecylsilane) stationary phase is the logical first choice as it provides the strong hydrophobic interactions required to retain the adamantane moiety. Should retention prove excessive, a C8 or Phenyl column could be considered as viable alternatives to modulate selectivity.[8]

  • Mobile Phase Optimization: An isocratic mobile phase consisting of an organic modifier and an aqueous component is suitable for this analysis. Acetonitrile (ACN) is selected over methanol due to its lower viscosity and superior UV transparency at the low wavelengths required for detection. The high percentage of ACN in the proposed method is a direct consequence of the analyte's high lipophilicity, which is necessary to ensure a reasonable elution time and good peak shape.[8]

  • Detector and Wavelength Selection: A UV detector is appropriate. Given the expected low-wavelength absorbance of the acetamide chromophore, a detection wavelength of 210 nm is selected to maximize sensitivity while minimizing noise from the mobile phase cutoff. A photodiode array (PDA) detector is highly recommended during development to confirm the absorbance maximum (λmax) and assess peak purity.

The overall workflow for establishing this analytical method is outlined below.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Implementation & Validation cluster_2 Phase 3: Application A Analyte Characterization (Solubility, UV Spectrum) B Column & Mobile Phase Screening A->B C Method Optimization (% Organic, Flow Rate) B->C D Final Method Protocol C->D E Method Validation (ICH Q2(R1) Protocol) D->E F Routine Analysis (QC, Stability, etc.) E->F

Figure 1: HPLC Method Development and Validation Workflow.

Exemplary Analytical Protocol

This section details the finalized, optimized HPLC method for the analysis of N-(1-adamantylmethyl)-2-chloroacetamide. All reagents should be of HPLC grade or higher, and water should be purified (18.2 MΩ·cm).

2.1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, Shimadzu LC-2030C, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, OpenLab™, or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • Reagents: Acetonitrile (ACN), Water.

  • Analyte: N-(1-adamantylmethyl)-2-chloroacetamide reference standard.

2.2. Chromatographic Conditions

All critical parameters for the isocratic analysis are summarized in the table below.

ParameterConditionJustification
Mobile Phase Acetonitrile : Water (75:25, v/v)High ACN content is required to elute the highly non-polar analyte with a good peak shape and retention time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures retention time stability and reproducibility.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection UV at 210 nmProvides maximal sensitivity for the acetamide chromophore.[6]
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
Expected Rt Approximately 4.5 minutesThis must be confirmed experimentally and may vary slightly based on system and column differences.

2.3. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-(1-adamantylmethyl)-2-chloroacetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the Mobile Phase.

  • Sample Preparation: Prepare sample solutions at a target concentration of 0.1 mg/mL in the Mobile Phase. Filter through a 0.45 µm syringe filter prior to injection if particulate matter is present.

2.4. System Suitability Test (SST)

Before commencing any analysis, the system suitability must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Confirms column efficiency.
RSD of Peak Area ≤ 2.0% for n=5 injectionsDemonstrates injection precision and system stability.
RSD of Retention Time ≤ 1.0% for n=5 injectionsDemonstrates pump performance and system stability.

Method Validation Protocol (ICH Q2(R1))

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] The following protocol outlines the experiments required to validate this method for the assay of N-(1-adamantylmethyl)-2-chloroacetamide.

G Validation Method Validation Parameters (ICH Q2) Specificity Specificity Distinguishes analyte from interferences Linearity Linearity Proportional response to concentration Range Range Interval of reliable quantification Linearity->Range Accuracy Accuracy Closeness to true value Accuracy->Range Precision Precision Agreement between measurements Precision->Range Robustness Robustness Insensitive to small variations

Figure 2: Interrelationship of Core Validation Parameters.

3.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank solution (mobile phase) to demonstrate no interfering peaks at the analyte's retention time.

    • Inject the Working Standard Solution.

    • Inject a sample solution.

    • If available, inject solutions of known impurities.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic) on a sample solution. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main analyte peak. Use a PDA detector to assess peak purity.

3.2. Linearity

  • Objective: To demonstrate a proportional relationship between detector response and analyte concentration over the intended range.

  • Procedure:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

3.3. Accuracy (Recovery)

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Perform analysis on a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration).

    • This is typically done by spiking a placebo (if available) or a known sample with a known amount of reference standard.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0% at each concentration level.

3.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.

3.5. Range

  • Objective: To define the concentration interval over which the method is precise, accurate, and linear.

  • Procedure: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.

  • Acceptance Criteria: The validated range is the interval between the upper and lower concentrations that have been demonstrated to meet the acceptance criteria for linearity, accuracy, and precision.

3.6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Analyze the Working Standard Solution while making small, deliberate changes to the chromatographic conditions.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min, e.g., 0.9 and 1.1 mL/min).

      • Column Temperature (± 5 °C, e.g., 25 °C and 35 °C).

      • Mobile Phase Composition (± 2% absolute organic, e.g., ACN:Water 73:27 and 77:23).

  • Acceptance Criteria: System suitability parameters must still be met, and the peak area response should not significantly change, demonstrating the method's reliability for routine use.

References

  • Olsen, B. A., et al. (2001). "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Journal of Chromatography A, 913(1-2), 113-122. (Note: General reference for chromatography of related compounds). URL: [Link]

  • Krause, M., & Vanwert, A. L. (2020). "RP-HPLC of strongly non-polar compound?" ResearchGate. URL: [Link]

  • ResearchGate. "The UV spectra of acetonitrile and acetamide." ResearchGate. URL: [Link]

  • National Center for Biotechnology Information. "N-(Adamantan-1-yl)-2-chloroacetamide." PubChem. URL: [Link]

  • International Council for Harmonisation. (2005). "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." URL: [Link]

  • Plesu, A. E., et al. (2018). "Liquid chromatography of adamantane derivatives." ResearchGate. URL: [Link]

  • European Medicines Agency. (1995). "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." URL: [Link]

  • Ghanem, E., et al. (2014). "Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation." Tropical Journal of Pharmaceutical Research, 13(9), 1491-1496. URL: [Link]

  • Kurbatova, S.V., et al. (1998). "Regularities in chromatographic retention of some adamantane derivatives." Journal of Analytical Chemistry, 53(9), 865-868. (Note: General reference for chromatography of adamantane derivatives). URL: [Link]

  • Asher, S. A., et al. (1983). "UV Resonance Raman Studies of Acetone, Acetamide, and N-Methylacetamide: Models for the Peptide Bond." Journal of the American Chemical Society, 105(25), 7352–7360. URL: [Link]

  • Phenomenex Inc. "Reversed Phase HPLC Columns." Phenomenex. URL: [Link]

Sources

Application Notes & Protocols: N-(1-adamantylmethyl)-2-chloroacetamide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Potential

N-(1-adamantylmethyl)-2-chloroacetamide is a synthetic organic compound characterized by two key functional moieties: a rigid, lipophilic adamantane cage and a reactive chloroacetamide group.[1] The adamantane structure, first made famous by the antiviral drug Amantadine, is known to improve the pharmacokinetic properties of compounds and facilitate interactions with biological targets.[2][3] The chloroacetamide functional group, however, is the source of its potent biological activity. It acts as an electrophilic "warhead," capable of forming strong, covalent bonds with specific amino acid residues on target proteins.[1]

This unique molecular architecture positions N-(1-adamantylmethyl)-2-chloroacetamide as a powerful tool for researchers in oncology, infectious disease, and drug development. Its mechanism suggests potential as a targeted covalent inhibitor, a class of drugs known for high potency and prolonged duration of action.[1] While its activity against Mycobacterium tuberculosis has been noted, its broader applications, particularly in cancer cell biology, remain an area ripe for exploration.[4][5]

This guide provides a comprehensive overview of the compound's mechanism of action and detailed protocols for its application in fundamental cell culture-based assays. It is designed to equip researchers with the foundational knowledge and practical methodologies to investigate the cytotoxic and antiproliferative effects of N-(1-adamantylmethyl)-2-chloroacetamide.

Proposed Mechanism of Action: Covalent Inhibition

The primary mechanism driving the biological activity of N-(1-adamantylmethyl)-2-chloroacetamide is the irreversible covalent modification of target proteins. The chloroacetamide moiety is a potent electrophile that readily reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine.[1]

This reaction forms a stable thioether bond, effectively and irreversibly inactivating the target protein. This covalent binding event can disrupt critical cellular processes, leading to the observed biological effects such as cytotoxicity. The specificity of the compound is determined by how the entire molecule, including the adamantane group, positions the chloroacetamide "warhead" within the binding pocket of a target protein, favoring interaction with a nearby cysteine.[1] The general class of chloroacetamide derivatives has been successfully exploited to design targeted inhibitors for enzymes implicated in cancer and other diseases.[1][6]

cluster_0 Mechanism of Covalent Inhibition Compound N-(1-adamantylmethyl) -2-chloroacetamide InactiveComplex Irreversibly Inhibited Protein Complex Compound->InactiveComplex Forms covalent bond with Cysteine TargetProtein Target Protein (e.g., Enzyme, Signaling Protein) Cysteine Nucleophilic Cysteine Residue (-SH) TargetProtein->Cysteine Contains Downstream Disruption of Cellular Pathway (e.g., Proliferation, Survival) InactiveComplex->Downstream Leads to cluster_1 Experimental Workflow Start Prepare Compound Stock Solution Cytotoxicity Protocol 2: Determine IC50 (MTT Assay) Start->Cytotoxicity Mechanistic Mechanistic Studies (on promising cell lines) Cytotoxicity->Mechanistic IC50 < Threshold Apoptosis Protocol 3: Analyze Apoptosis (Caspase-3 Assay) Mechanistic->Apoptosis CellCycle Protocol 4: Analyze Cell Cycle (Flow Cytometry) Mechanistic->CellCycle End Further Studies: Western Blot, Target ID Apoptosis->End CellCycle->End

Caption: A logical workflow for the in vitro evaluation of the compound.

Experimental Protocols

4.1 Physicochemical and Handling Information

It is crucial to handle N-(1-adamantylmethyl)-2-chloroacetamide with appropriate care, as chloroacetamide itself is classified as toxic and may cause skin irritation. [7]

Property Value Source
Molecular Formula C₁₃H₂₀ClNO [1]
Molecular Weight 241.76 g/mol [1]
CAS Number 81099-48-1 [1]
Appearance White to off-white solid [4]

| Storage | Store at 2-8°C, sealed in a dry environment | [8]|

4.2 Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of a concentrated stock solution is fundamental for reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for organic compounds and its compatibility with most cell culture media at low final concentrations.

Materials:

  • N-(1-adamantylmethyl)-2-chloroacetamide powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the mass of the compound required to make a 10 mM or 20 mM stock solution. For a 10 mM stock in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 241.76 g/mol * (1000 mg / 1 g) = 2.42 mg.

  • Weigh the calculated amount of powder in a sterile microcentrifuge tube.

  • Add the corresponding volume of sterile DMSO to the tube.

  • Vortex thoroughly until the solid is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

4.3 Protocol 2: Determination of Cytotoxicity (IC₅₀) using MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. [9]This protocol determines the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. The assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. [3] Materials:

  • Cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • N-(1-adamantylmethyl)-2-chloroacetamide stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control).

    • Crucially, ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤ 0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compound (or vehicle control) to the appropriate wells. Include "cells only" (no treatment) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. [9]4. MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Monitor for the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot a dose-response curve (Percent Viability vs. log[Compound Concentration]) and use non-linear regression to calculate the IC₅₀ value.

4.4 Protocol 3: Analysis of Apoptosis via Caspase-3 Activity

Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases. [10]Caspase-3 is a critical "executioner" caspase, and its activation is a reliable indicator of apoptosis. [11][12]This protocol uses a fluorometric assay to measure the activity of Caspase-3.

Materials:

  • Cell line of interest

  • 6-well or 12-well plates

  • N-(1-adamantylmethyl)-2-chloroacetamide

  • Positive control for apoptosis (e.g., Staurosporine, 1 µM)

  • Commercially available Caspase-3 Activity Assay Kit (containing a specific substrate like Ac-DEVD-AFC or Ac-DEVD-AMC and a lysis buffer)

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency.

  • Treat cells with N-(1-adamantylmethyl)-2-chloroacetamide at concentrations around its IC₅₀ and 2x IC₅₀ for a relevant time period (e.g., 12, 24, or 48 hours).

  • Include three control groups: untreated cells, vehicle control (DMSO), and a positive control (Staurosporine).

  • Cell Lysis: After incubation, harvest both adherent and floating cells (apoptotic cells may detach). Pellet the cells by centrifugation.

  • Lyse the cell pellet according to the manufacturer's protocol for the Caspase-3 assay kit. This typically involves resuspending the cells in a chilled lysis buffer.

  • Assay Execution:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize the activity.

    • Add an equal amount of protein from each sample to the wells of a black 96-well assay plate.

    • Add the Caspase-3 substrate (e.g., Ac-DEVD-AFC) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

  • Data Analysis: Normalize the fluorescence units to the protein concentration. Express the Caspase-3 activity as a fold-change relative to the vehicle control.

cluster_2 Intrinsic Apoptosis Pathway Stimulus Cellular Stress (e.g., Compound Treatment) Mito Mitochondria Stimulus->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway highlighting Caspase-3.

4.5 Protocol 4: Cell Cycle Analysis by Flow Cytometry

Rationale: Many cytotoxic compounds exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cells from dividing. Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle.

Materials:

  • Cell line of interest

  • 6-well plates

  • N-(1-adamantylmethyl)-2-chloroacetamide

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the compound at its IC₅₀ concentration for a duration relevant to the cell line's doubling time (e.g., 24 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Harvest all cells (adherent and floating). Adherent cells can be detached using trypsin. Combine all cells from a single well and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in the residual PBS (~100 µL).

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical for preventing cell clumping.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Pellet the fixed cells by centrifugation.

    • Wash once with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control.

References

  • Onajole, O. K., et al. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1444. [Link]

  • Li, S., et al. (2020). Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing. Cancers, 12(9), 2603. [Link]

  • Han, B. H., et al. (2002). Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury. Journal of Biological Chemistry, 277(33), 30128-30136. [Link]

  • Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death & Differentiation, 24(8), 1380–1389. [Link]

  • Onajole, O. K., et al. (2011). N-(Adamantan-1-yl)-2-chloro-acetamide. PubMed. Retrieved from [Link]

  • Ledda-Columbano, G. M., et al. (1991). Induction of two different modes of cell death, apoptosis and necrosis, in rat liver after a single dose of thioacetamide. The American Journal of Pathology, 139(6), 1099–1109. [Link]

  • Shimoyama, N., et al. (1987). Cell killing action of cell cycle phase-non-specific antitumor agents is dependent on concentration--time product. Journal of Pharmacobio-Dynamics, 10(12), 705-711. [Link]

  • Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]

  • Uchida, K., et al. (2011). Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1. International Journal of Molecular Sciences, 12(8), 5147–5156. [Link]

  • Veenman, L., et al. (2009). CoCl(2) induces apoptosis via the 18 kDa translocator protein in U118MG human glioblastoma cells. Biochemistry, 48(21), 4528-4538. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 22(5), 785. [Link]

  • Wróbel, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 1999. [Link]

  • Zhao, Y., et al. (2012). Inhibition of DNA methylation in proliferating human lymphoma cells by immune cell oxidants. Free Radical Biology and Medicine, 53(1), 120-128. [Link]

  • Lal, S. K., et al. (2023). Apoptosis promoting activity of selected plant steroid in MRMT-1 breast cancer cell line by modulating mitochondrial permeation pathway. Steroids, 189, 109151. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Aguilar, H., et al. (2019). Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth. Cancer Biology & Therapy, 20(6), 740-749. [Link]

  • Sullivan, D. M., et al. (1985). DNA topoisomerase I and II activities during cell proliferation and the cell cycle in cultured mouse embryo fibroblast (C3H 10T1/2) cells. Experimental Cell Research, 158(1), 1-14. [Link]

  • Bittigau, P., et al. (1996). N-Methyl-d-aspartate antagonists and apoptotic cell death triggered by head trauma in developing rat brain. Proceedings of the National Academy of Sciences, 93(18), 9423-9428. [Link]

Sources

Application Note: N-(1-Adamantylmethyl)-2-chloroacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-Adamantylmethyl)-2-chloroacetamide (CAS 81099-48-1) represents a high-value "dual-function" scaffold in modern drug discovery.[1] It combines the lipophilic, steric bulk of the adamantane cage—a privileged structure known for improving blood-brain barrier (BBB) penetration and channel blocking—with a reactive chloroacetamide "warhead."

This guide details its application in three critical domains:

  • Antimicrobial Lead Generation: As a direct inhibitor of Mycobacterium tuberculosis (M.tb).

  • Covalent Fragment-Based Drug Discovery (FBDD): As a cysteine-targeting electrophile for mapping cryptic pockets in oncology targets (e.g., TEAD/YAP1).

  • Synthetic Intermediate: As a robust precursor for synthesizing P2X7 receptor antagonists and 11β-HSD1 inhibitors via nucleophilic substitution.

Chemical Profile & Mechanism of Action

Physicochemical Properties

The molecule acts as a "Lipophilic Bullet." The adamantane moiety provides a LogP boost (~2.5–3.5), facilitating membrane traversal, while the chloroacetamide group serves as an electrophilic anchor.

PropertyValueSignificance
Formula C₁₃H₂₀ClNOCore scaffold
MW 241.76 g/mol Fragment-like (Rule of 3 compliant)
Lipophilicity High (Adamantane cage)Enhances CNS and cell wall penetration
Reactivity Electrophilic (

)
Targets thiols (Cys) and amines
Stability ModerateHydrolytically stable at pH 7; reactive at pH > 8
Mechanistic Pathway: Covalent Modification

The chloroacetamide moiety functions as an alkylating agent. In biological systems, it preferentially reacts with the thiolate anion of Cysteine residues via an


 mechanism, forming an irreversible thioether bond. This is the basis for its use in Targeted Covalent Inhibitors (TCIs) .

ReactionMechanism Drug N-(1-Adamantylmethyl) -2-chloroacetamide Transition Transition State (S_N2 Attack) Drug->Transition Electrophile Target Protein Target (Cysteine-SH) Target->Transition Nucleophile Product Covalent Adduct (Irreversible Inhibition) Transition->Product Bond Formation Chloride Cl- (Leaving Group) Transition->Chloride Elimination

Figure 1: Mechanism of Cysteine Alkylation. The chloroacetamide warhead undergoes nucleophilic attack by the protein cysteine thiolate, releasing chloride and forming a stable thioether adduct.

Application 1: Antitubercular Activity Screening

Research indicates this compound inhibits Mycobacterium tuberculosis by disrupting DNA, RNA, and protein synthesis.[1] The lipophilic adamantane group is crucial for penetrating the waxy mycobacterial cell wall.

Protocol A: MIC Determination (Alamar Blue Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M.tb H37Rv.

  • Preparation: Dissolve N-(1-adamantylmethyl)-2-chloroacetamide in DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare serial 2-fold dilutions in 7H9 broth (0.19 µM to 100 µM).

  • Inoculation: Add 100 µL of M.tb culture (

    
    ) to 96-well plates containing drug dilutions.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 20 µL Alamar Blue reagent and incubate for 24 hours.

    • Pink = Growth (Reduction of Resazurin).

    • Blue = Inhibition (No reduction).

  • Validation: Use Isoniazid (MIC ~0.05 µg/mL) as a positive control.

Application 2: Covalent Fragment Screening

In Fragment-Based Drug Discovery (FBDD), this molecule serves as a "warhead fragment" to identify druggable cysteines in proteins like TEAD (Hippo pathway) or KRAS .

Protocol B: Intact Protein Mass Spectrometry Screening

Objective: Detect covalent labeling of a target protein.

  • Protein Prep: Buffer exchange target protein (5 µM) into 50 mM HEPES, pH 7.5, 150 mM NaCl. Avoid DTT/BME as they will quench the chloroacetamide.

  • Incubation:

    • Add compound (50 µM, 10x excess) to protein.

    • Incubate at Room Temperature for 1, 4, and 24 hours.

  • Quenching: Stop reaction by adding 1% Formic Acid.

  • Analysis (LC-MS): Inject onto a C4 desalting column coupled to a Q-TOF mass spectrometer.

  • Data Interpretation: Look for a mass shift of +205.7 Da (Molecular weight of adduct minus HCl).

    • 
       Da (approx).
      
    • Note: Verify exact mass shift based on isotopic distribution.

Application 3: Synthesis of P2X7 Antagonists

The most common medicinal chemistry application is using this molecule as an intermediate to synthesize adamantyl-amide P2X7 antagonists. The chloro group is displaced by a secondary amine (e.g., a piperazine or substituted aniline).

Protocol C: Nucleophilic Substitution (General Procedure)

Target: Synthesis of N-(1-adamantylmethyl)-2-(substituted-amino)acetamide.

  • Reagents:

    • Substrate: N-(1-adamantylmethyl)-2-chloroacetamide (1.0 eq).[1]

    • Nucleophile: Substituted Piperazine or Aniline (1.2 eq).

    • Base:

      
       (2.0 eq) or DIPEA.
      
    • Solvent: Acetonitrile (MeCN) or DMF.

    • Catalyst: KI (0.1 eq) (Finkelstein condition to accelerate reaction).

  • Procedure:

    • Step 1: Charge a round-bottom flask with the chloroacetamide and MeCN.

    • Step 2: Add

      
       and KI. Stir for 5 min.
      
    • Step 3: Add the amine nucleophile dropwise.

    • Step 4: Reflux at 80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

    • Step 5: Cool to RT, filter off inorganic salts.

    • Step 6: Concentrate filtrate and purify via flash chromatography (Silica gel).

  • Validation:

    • NMR: Disappearance of the singlet at

      
       ppm (
      
      
      
      ) and appearance of new amine signals.
    • LC-MS: Confirm parent ion mass.

SynthesisWorkflow Start Start: N-(1-Adamantylmethyl) -2-chloroacetamide Step1 Activation: Add KI (Cat.) + K2CO3 in Acetonitrile Start->Step1 Step2 Nucleophilic Attack: Add Amine (R-NH2) Reflux 80°C Step1->Step2 In situ Finkelstein Step3 Workup: Filter Salts -> Concentrate Step2->Step3 4-12 Hours Final Final Product: P2X7 Antagonist Candidate Step3->Final Purification

Figure 2: Synthetic Workflow for P2X7 Antagonist Generation. This pathway illustrates the conversion of the chloroacetamide intermediate into a bioactive ligand via nucleophilic displacement.

References

  • BenchChem. N-(1-Adamantylmethyl)-2-chloroacetamide: Biological Activities and Mechanistic Research. Retrieved from

  • National Institutes of Health (NIH). N-(Adamantan-1-yl)-2-chloroacetamide: Crystal structure and anti-tuberculosis activity. PMC3006880. Retrieved from

  • RSC Medicinal Chemistry. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition.[2] Retrieved from

  • Universitat de Barcelona. Escape from adamantane: Scaffold optimization of novel P2X7 antagonists. Retrieved from

  • ChemicalBook. Synthesis of N-Adamantan-1-yl-2-chloro-acetamide and derivatives. Retrieved from

Sources

Troubleshooting & Optimization

Purification challenges of N-(1-adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(1-adamantylmethyl)-2-chloroacetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(1-adamantylmethyl)-2-chloroacetamide. This guide is designed to provide in-depth, experience-driven answers to common purification challenges encountered during the synthesis and handling of this important chemical intermediate. As Senior Application Scientists, we understand that robust purification is critical for the integrity of your research and the quality of downstream products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my initial synthesis and workup, TLC and NMR analysis show multiple spots/peaks. What are the likely impurities?

A1: This is a common issue stemming from the inherent reactivity of the starting materials and the product itself. The primary impurities in the synthesis of N-(1-adamantylmethyl)-2-chloroacetamide typically arise from unreacted starting materials, side reactions, or subsequent degradation.

Causality & In-Depth Explanation: The synthesis typically involves the acylation of 1-adamantylmethylamine with chloroacetyl chloride, often in the presence of a base.[1][2] Several factors can lead to a complex crude product mixture:

  • Unreacted 1-Adamantylmethylamine: If the stoichiometry is not precise or mixing is inefficient, some of the starting amine may remain. This is a basic impurity that can be tricky to remove from the final product.

  • Excess Chloroacetyl Chloride/Hydrolysis: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially during aqueous workup, forming chloroacetic acid.

  • Di-acylation (Bis-amide) Impurity: Although sterically hindered by the adamantyl group, it's possible for the initially formed product to be deprotonated by a strong base and react with another equivalent of chloroacetyl chloride, though this is generally a minor impurity.

  • Product Hydrolysis: The chloroacetamide functional group is an electrophilic warhead and can undergo hydrolysis to N-(1-adamantylmethyl)-2-hydroxyacetamide, particularly if exposed to strong aqueous base or acid during workup or purification.[3][4]

Troubleshooting Steps:

  • Analyze the Crude Product: Use analytical techniques like HPLC and LC-MS to identify the molecular weights of the impurities, which can help confirm their identities.[5]

  • Optimize the Reaction: Ensure slow, controlled addition of chloroacetyl chloride to a well-stirred solution of the amine to avoid localized high concentrations.[6] Maintain a low temperature (0-5 °C) to minimize side reactions.[7]

  • Refine the Workup: Use a mild bicarbonate solution for neutralization instead of a strong base like NaOH to minimize hydrolysis of the product's chloro-group. Ensure all washes are performed quickly and at cool temperatures.

Q2: My N-(1-adamantylmethyl)-2-chloroacetamide product is an oil or a waxy/gummy solid, making it impossible to filter and dry properly. How can I induce crystallization?

A2: Oiling out is a frequent problem in crystallization, especially with bulky, lipophilic molecules like adamantane derivatives.[8] This phenomenon occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase instead of forming an ordered crystal lattice. This is often exacerbated by the presence of impurities.

Causality & In-Depth Explanation: The bulky, non-polar adamantane cage dominates the physical properties of the molecule, making it highly soluble in many organic solvents. Impurities, even in small amounts, can disrupt the crystal packing process, acting as "crystal poisons." Residual solvents from the reaction or workup (like DCM or THF) can also form a eutectic mixture with the product, lowering its melting point and preventing solidification.

Troubleshooting Flowchart:

G start Crude Product is an Oil/Gummy Solid check_solvent Are residual solvents present? (Check via 1H NMR) start->check_solvent remove_solvent Remove solvents under high vacuum, azeotrope with heptane if necessary. check_solvent->remove_solvent Yes solvent_screening Perform a solvent screen for recrystallization. (See Table 1) check_solvent->solvent_screening No / After Removal remove_solvent->solvent_screening try_antisolvent Attempt anti-solvent crystallization. solvent_screening->try_antisolvent No single solvent works success Obtain Crystalline Solid solvent_screening->success Success consider_chroma If crystallization fails, consider flash column chromatography. try_antisolvent->consider_chroma Fails / Still Oily try_antisolvent->success Success consider_chroma->success

Caption: Troubleshooting decision tree for oily products.

Recommended Action:

  • Solvent Removal: First, ensure all reaction solvents are thoroughly removed. Dissolve the oil in a minimal amount of a low-boiling solvent like dichloromethane (DCM), then add a higher-boiling non-solvent like heptane and co-evaporate on a rotary evaporator. Repeat this process to azeotropically remove traces of the initial solvent.

  • Solvent Screening for Recrystallization: The key is to find a solvent (or solvent system) where the product is sparingly soluble at room temperature but highly soluble when hot. Given the molecule's structure, a combination of polar and non-polar solvents is often effective.[9][10]

Q3: I'm struggling with recrystallization. Which solvent system is best for N-(1-adamantylmethyl)-2-chloroacetamide?

A3: Selecting the right recrystallization solvent is crucial and often requires empirical testing.[11] For a molecule with a polar amide group and a large non-polar adamantane cage, a binary solvent system is typically the most effective approach.

Expertise & Experience: A good starting point is a solvent that dissolves the compound well (a "solvent") and another in which it is poorly soluble (an "anti-solvent"). The goal is to dissolve the crude product in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" until the solution becomes turbid (cloudy), then re-heat to clarify and cool slowly.

Table 1: Recommended Solvent Systems for Recrystallization Screening

Solvent System (Solvent/Anti-Solvent)Rationale & Expected BehaviorStarting Ratio (v/v)
Ethyl Acetate / Heptane Ethyl acetate solubilizes the amide, while the non-polar heptane will precipitate the adamantane portion. A very common and effective choice.Dissolve in hot EtOAc, add Heptane
Acetone / Water Acetone is a good solvent for many organics. Water is a strong anti-solvent for the non-polar adamantane group.[11]Dissolve in hot Acetone, add Water
Methanol / Water Methanol can dissolve the compound, especially when hot.[6] Water addition reduces solubility significantly. Good for removing polar impurities.Dissolve in hot MeOH, add Water
Dichloromethane / Heptane DCM is an excellent solvent but often too good. This system relies on slow evaporation of the more volatile DCM from a DCM/Heptane mixture.1:5 to 1:10

Self-Validating System: A successful recrystallization should yield a product with a visibly improved crystalline form, a sharper melting point, and higher purity as determined by HPLC or NMR analysis.[5] If the purity does not improve, the chosen solvent system may be trapping impurities within the crystal lattice, and an alternative should be selected.

Q4: My purified product still contains starting amine. Is column chromatography the only option?

A4: While flash column chromatography is a very effective method for removing stubborn impurities, it may not always be necessary.[6][12] An acid wash can often selectively remove the basic amine starting material.

Causality & In-Depth Explanation: 1-Adamantylmethylamine is a primary amine and therefore basic. It will readily react with acid to form a water-soluble ammonium salt. Your product, an amide, is significantly less basic and will remain in the organic phase under dilute acidic conditions.

Protocol: Dilute Acid Wash

  • Dissolve the crude or partially purified product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). Perform this wash 2-3 times.

  • Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Assess the purity by TLC or NMR. This procedure should effectively remove the amine impurity, after which recrystallization can be attempted again for final polishing.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of N-(1-adamantylmethyl)-2-chloroacetamide

This protocol uses the ethyl acetate/heptane system, a robust choice for this class of compounds.

  • Preparation: Place the crude solid or oil in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a minimal amount of hot ethyl acetate to the flask while stirring and heating gently (e.g., on a hot plate at ~60-70 °C) until the solid is fully dissolved. Be patient and add the solvent portion-wise to avoid using an excessive amount.

  • Anti-Solvent Addition: While the solution is still hot, slowly add heptane dropwise from a pipette or addition funnel until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of hot ethyl acetate, just enough to make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold heptane to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification by Flash Column Chromatography

If recrystallization fails or high purity (>99%) is required, flash chromatography is the recommended method.[6]

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine the optimal mobile phase using TLC. A good starting point is a mixture of heptane and ethyl acetate.[6] Aim for a solvent system that gives your product an Rf value of approximately 0.3. A typical eluent system for this compound is Dichloromethane:Ethyl Acetate (7:3) or Heptane:Ethyl Acetate with a gradient from 10% to 40% Ethyl Acetate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for best results. To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC.

  • Fraction Pooling & Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting pure product under high vacuum.

Purification Strategy Overview:

Caption: General purification workflow for the target compound.

References

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]

  • National Institutes of Health. N-(Adamantan-1-yl)-2-chloroacetamide. PMC. Available from: [Link]

  • Organic Syntheses. Chloroacetamide. Available from: [Link]

  • Google Patents. US2321278A - Preparation of chloroacetamide.
  • National Institutes of Health. Chloroacetamide. PubChem. Available from: [Link]

  • SciSpace. A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. Available from: [Link]

  • Wikipedia. Chloroacetamide. Available from: [Link]

  • ResearchGate. Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. Available from: [Link]

  • ACS Publications. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • National Institutes of Health. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Available from: [Link]

  • ResearchGate. Liquid chromatography of adamantane derivatives. Available from: [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

  • PubMed. Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]

  • Unknown Source.
  • National Institutes of Health. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Available from: [Link]

Sources

Overcoming solubility problems with N-(1-adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1-adamantylmethyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the successful use of this compound in your research.

Understanding the Molecule: A Tale of Two Moieties

N-(1-adamantylmethyl)-2-chloroacetamide is a molecule with a dual personality when it comes to solubility. It combines a bulky, nonpolar adamantane group with a more polar N-methyl-2-chloroacetamide tail. The adamantane cage is highly lipophilic and practically insoluble in water, favoring nonpolar organic solvents.[1] Conversely, the chloroacetamide portion is more amenable to dissolution in polar organic solvents and is water-soluble.[2][3][4][5] This structural dichotomy is the primary reason for the solubility challenges researchers may face.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N-(1-adamantylmethyl)-2-chloroacetamide in common laboratory solvents?

Qualitative Solubility Profile:

SolventPolarityExpected SolubilityRationale
Water HighPoorThe large, nonpolar adamantane group dominates, leading to low aqueous solubility.
Methanol, Ethanol HighModerate to GoodThe chloroacetamide moiety contributes to solubility in polar protic solvents.[2] Methanol was used for crystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[1]
Dimethyl Sulfoxide (DMSO) HighGoodDMSO is a powerful aprotic polar solvent capable of dissolving a wide range of compounds, including those with both polar and nonpolar character.[6][7]
Dimethylformamide (DMF) HighGoodSimilar to DMSO, DMF is a versatile polar aprotic solvent.
Dichloromethane (DCM) MediumGoodUsed as a solvent during the synthesis of this compound, indicating good solubility.[1]
Ethyl Acetate MediumModerateUsed in the purification process, suggesting at least moderate solubility.[1]
Hexane, Heptane LowPoor to ModerateThe adamantane group will have an affinity for nonpolar solvents, but the polar chloroacetamide will limit overall solubility.
Diethyl Ether LowPoorChloroacetamide itself is reported to be insoluble in diethyl ether.[2]

Q2: I am seeing precipitation when I add my DMSO stock solution of N-(1-adamantylmethyl)-2-chloroacetamide to an aqueous buffer. What is happening and how can I prevent it?

This is a common issue known as "antisolvent precipitation." When a concentrated stock solution in a strong organic solvent like DMSO is diluted into an aqueous buffer (the antisolvent), the solubility of the compound can dramatically decrease, causing it to crash out of solution.

To prevent this:

  • Lower the final concentration: The most straightforward solution is to use a more dilute final concentration in your aqueous medium.

  • Use a co-solvent: Incorporate a water-miscible organic solvent (a co-solvent) in your final aqueous buffer.[8][9] For example, having 5-10% DMSO or ethanol in your final buffer can help maintain the solubility of the compound. Always check for the compatibility of the co-solvent with your experimental system.

  • Slow addition and mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • pH adjustment: The solubility of your compound might be pH-dependent.[10][11] Experiment with different pH values for your aqueous buffer to see if solubility improves.

  • Use of cyclodextrins: Cyclodextrins can encapsulate the nonpolar adamantane moiety, increasing the aqueous solubility of the entire molecule.[12][13][14] This is a more advanced technique but can be very effective.

Q3: Can I heat the solution to improve the solubility of N-(1-adamantylmethyl)-2-chloroacetamide?

Yes, gentle heating can be an effective way to increase the solubility of many compounds, including this one. The solubility of adamantane derivatives in organic solvents generally increases with temperature. However, be mindful of the following:

  • Compound stability: Prolonged exposure to high temperatures can potentially degrade the compound. It is recommended to use the lowest effective temperature for the shortest duration necessary.

  • Solvent volatility: When using low-boiling-point solvents like dichloromethane or methanol, be cautious of evaporation, which will concentrate your compound and could lead to precipitation upon cooling.

  • Precipitation upon cooling: A solution prepared with heating may become supersaturated upon returning to room temperature, leading to precipitation. Ensure the compound remains in solution at the temperature of your experiment.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If you are encountering problems dissolving N-(1-adamantylmethyl)-2-chloroacetamide, follow this systematic troubleshooting workflow.

G start Start: Undissolved Compound solvent Select an appropriate organic solvent (e.g., DMSO, DMF, Methanol) start->solvent concentration Prepare a stock solution at a reasonable concentration (e.g., 10-50 mM) solvent->concentration dissolution_method Employ dissolution aids: - Vortexing - Sonication - Gentle warming (30-40°C) concentration->dissolution_method check_dissolution Is the compound fully dissolved? dissolution_method->check_dissolution success Stock solution ready for use check_dissolution->success Yes troubleshoot Troubleshooting Required check_dissolution->troubleshoot No lower_concentration Try a lower stock concentration troubleshoot->lower_concentration different_solvent Try a different primary solvent (e.g., switch from Methanol to DMSO) troubleshoot->different_solvent cosolvent Use a co-solvent system (e.g., DMSO/Ethanol) troubleshoot->cosolvent lower_concentration->concentration different_solvent->solvent cosolvent->solvent G cluster_0 Before Encapsulation cluster_1 After Encapsulation Adamantane Adamantane Moiety (Nonpolar) Chloroacetamide Moiety (Polar) Water Aqueous Environment Adamantane:f0->Water Poor Interaction (Low Solubility) Complex β-Cyclodextrin (Hydrophilic Exterior) Adamantane (Encapsulated) Aqueous Aqueous Environment Complex:f0->Aqueous Favorable Interaction (Increased Solubility)

Caption: Encapsulation of the adamantane moiety by β-cyclodextrin to improve aqueous solubility.

Experimental Approach for Cyclodextrin Formulation:

  • Prepare a solution of β-cyclodextrin or a derivative in your desired aqueous buffer.

  • Add the N-(1-adamantylmethyl)-2-chloroacetamide (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Stir or sonicate the mixture for an extended period (e.g., several hours to overnight) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound.

  • The resulting clear solution contains the solubilized complex. The concentration of the dissolved compound can be determined using a suitable analytical method like HPLC-UV.

References

  • Solubility of Things. Adamantane. [Link]

  • Onajole, O. K., et al. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1444. [Link]

  • Sciencemadness Wiki. Chloroacetamide. (2020-12-31). [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • PubChem. Chloroacetamide. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. (2019-01-03). [Link]

  • HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. (2025-08-06). [Link]

  • Phenomenex. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022-03-14). [Link]

  • MDPI. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. [Link]

  • National Institutes of Health. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. (2017-12-30). [Link]

  • National Institutes of Health. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021-04-21). [Link]

  • RSC Publishing. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]

  • ACS Publications. Cyclodextrin–Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. [Link]

  • Chemical Communications (RSC Publishing). Solid solution polymorphs afford two highly soluble co-drug forms of tolbutamide and chlorpropamide. [Link]

  • ResearchGate. Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. (2025-08-06). [Link]

  • Covalent. Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). [Link]

  • ResearchGate. Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study. (2025-08-07). [Link]

  • Periodica Polytechnica. The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. (2022-08-08). [Link]

  • Solvent Miscibility Table. [Link]

Sources

N-(1-adamantylmethyl)-2-chloroacetamide analytical method development challenges

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Method Development & Troubleshooting Subject: Analytical Challenges for Lipophilic Alkylating Intermediates Status: Open Guide

Executive Summary

N-(1-adamantylmethyl)-2-chloroacetamide (CAS: 81099-48-1 / 5689-59-8) presents a "perfect storm" of analytical challenges: it possesses a bulky, highly lipophilic adamantane cage (LogP ~2.7), a reactive electrophilic chloroacetyl "warhead," and a weak UV chromophore. It is a critical intermediate in the synthesis of P2X7 receptor antagonists and adamantane-based antivirals.

This guide addresses the three primary failure modes reported by researchers: Poor Detection Sensitivity , Injector Carryover , and In-Vial Degradation .

Module 1: Detection Strategies (The "Invisible Peak" Issue)

User Issue: "I am injecting 1 mg/mL but seeing little to no signal at 254 nm. My baseline is noisy."

Root Cause: The molecule lacks a conjugated


-system. The adamantane cage is UV-transparent. The only absorbance comes from the amide bond (

), which absorbs maximally at 200–210 nm, a region plagued by solvent noise.
Recommended Protocol: Low-UV Optimization

If you must use UV, you cannot use standard "generic" gradients.

  • Wavelength: Set detection to 205 nm (bandwidth 4 nm).

  • Mobile Phase Transparency:

    • Avoid: Acetone, Methanol (cutoff ~205 nm), and TFA (absorbs heavily <215 nm).

    • Use: HPLC-grade Acetonitrile and Phosphoric Acid (0.1%) or Phosphate Buffer.

  • Reference Wavelength: Turn OFF reference wavelengths (e.g., 360 nm) if using DAD, as the spectral slope is steep.

Advanced Solution: Universal Detectors (CAD/ELSD)

For robust quantitation without derivatization, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are superior because they rely on mass/volatility, not chromophores.[1]

DetectorSuitabilityNotes
UV (205 nm) LowHigh background noise; strictly requires UV-transparent solvents.
ELSD HighExcellent for adamantane derivatives. Requires volatile buffers (formate/acetate).
CAD Very HighUniform response factor. Ideal for impurity profiling.
LC-MS (ESI+) HighDetects [M+H]+ ion (~242 m/z). High sensitivity but requires mass spec grade solvents.
Module 2: Chromatography & Carryover (The "Ghost Peak" Issue)

User Issue: "I see a peak at the retention time of my product in the blank injection immediately following a sample."

Root Cause: The adamantane group is extremely lipophilic ("sticky"). It adsorbs to the rotor seal and needle seat of the autosampler, leaching out in subsequent runs.

Troubleshooting Protocol: Carryover Elimination
  • Needle Wash Composition: Standard 50:50 Methanol:Water is insufficient.

    • Switch to: 90:10 Acetonitrile:Water + 0.1% Formic Acid. The high organic content is required to solubilize the adamantyl cage.

  • Column Selection:

    • Stationary Phase: C18 is standard, but C8 can reduce excessive retention times.

    • Pore Size: Standard 100 Å is acceptable.

  • Gradient Ramp: Ensure the gradient ends with a high organic hold (95% B) for at least 3 column volumes to elute the compound completely.

Graphviz Workflow: Troubleshooting Ghost Peaks

GhostPeakTroubleshooting Start Issue: Ghost Peak in Blank CheckRT Is RT same as N-AMC? Start->CheckRT CheckGradient Check Gradient: Is final organic hold >3 min? CheckRT->CheckGradient Yes ExtendHold Action: Extend Hold at 95% B CheckGradient->ExtendHold No CheckWash Check Needle Wash: Is it >50% Organic? CheckGradient->CheckWash Yes ChangeWash Action: Change to 90% ACN / 10% H2O CheckWash->ChangeWash No SystemPassivation Action: Passivate System (Nitric Acid flush if steel) CheckWash->SystemPassivation Yes

Figure 1: Decision tree for diagnosing and resolving carryover issues specific to lipophilic adamantane derivatives.

Module 3: Sample Stability (The "Degradation" Issue)

User Issue: "My sample purity drops from 99% to 95% after sitting in the autosampler for 12 hours."

Root Cause: The 2-chloroacetamide moiety is an alkylating agent .[2][3] It is designed to be reactive (typically reacting with thiols or amines in synthesis). In solution, it is susceptible to:

  • Hydrolysis: The chlorine atom is displaced by water (forming the hydroxyacetamide), especially in basic conditions.

  • Nucleophilic Attack: Reaction with impurities in solvents (e.g., dimethylamine in degraded DMF).

Stability Protocol
  • Solvent Choice:

    • Preferred: Acetonitrile (inert).

    • Avoid: Methanol (slow solvolysis over days), DMF (often contains amine impurities), and DMSO (can be oxidizing).

  • pH Control: Maintain sample diluent pH < 7.0. The chloroacetyl group degrades rapidly at pH > 8.

  • Temperature: Set autosampler temperature to 4°C .

Module 4: Mass Spectrometry Parameters

For researchers using LC-MS for identification:

  • Ionization Source: Electrospray Ionization (ESI) or APCI.

  • Polarity: Positive Mode (+).

  • Target Ion: [M+H]+ = m/z ~242.1 (for

    
    Cl isotope).
    
  • Isotope Pattern: Look for the characteristic Chlorine signature (3:1 ratio of M : M+2).

    • m/z 242.1 (100%)

    • m/z 244.1 (~32%)

  • Fragmentation (MS/MS):

    • Loss of the adamantyl group (m/z 135) is a common fragment.

    • Cleavage of the amide bond.[4]

Graphviz Pathway: Analytical Method Selection

MethodSelection Input Sample Type Purity Purity/Assay Input->Purity Trace Trace Impurity Input->Trace UV HPLC-UV (205 nm) (High conc only) Purity->UV Alternative CAD HPLC-CAD/ELSD (Universal) Purity->CAD Preferred MS LC-MS (ESI+) (Sensitive) Trace->MS Preferred GC GC-FID/MS (Check Thermal Stability) Trace->GC Volatile Impurities

Figure 2: Selection guide for detector technology based on analytical goals.

References
  • Onajole, O. K., et al. (2010).[5] N-(Adamantan-1-yl)-2-chloroacetamide: Crystal structure and synthesis. National Institutes of Health (PMC). Retrieved from [Link]

  • Hladik, M., et al. (2005). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. (Contextual reference for chloroacetamide stability). Retrieved from [Link]

Sources

Improving the selectivity of N-(1-adamantylmethyl)-2-chloroacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Covalent Selectivity & Assay Troubleshooting

Welcome to the Covalent Inhibitor Optimization Hub

You are accessing this guide because you are working with N-(1-adamantylmethyl)-2-chloroacetamide or its structural analogs. While the adamantane scaffold provides excellent lipophilicity and membrane permeability, and the chloroacetamide "warhead" ensures potent target engagement, this class of compounds frequently suffers from poor selectivity .

This support guide addresses the "Selectivity Paradox": How to maintain high target potency while preventing promiscuous alkylation of off-target cysteines (e.g., Glutathione, Albumin, non-target kinases).

Module 1: The Selectivity Diagnostics (Root Cause Analysis)

User Question: “My compound shows nanomolar potency in enzymatic assays but is highly toxic in cell-based models. Why?”

Technical Diagnosis: You are likely observing intrinsic reactivity-driven toxicity . Chloroacetamides are highly reactive electrophiles (


 mechanism). If your compound lacks sufficient non-covalent affinity (

) for the target, it relies solely on its high reactivity (

) to drive potency. This means it will indiscriminately alkylate any accessible thiol in the cell, leading to "immunological hotspots" and glutathione (GSH) depletion.

The Solution: Shift to Kinetic Selectivity You must optimize the compound so that the reaction rate at the target is orders of magnitude faster than the reaction with free biological thiols.

Workflow: The Selectivity Optimization Loop

SelectivityLoop Start Hit Compound (High Reactivity) Step1 GSH Reactivity Assay (Measure t1/2) Start->Step1 Diagnosis Step2 Structural Tuning (Steric/Electronic) Step1->Step2 If t1/2 < 60 min Step3 Kinetic Profiling (Determine kinact/KI) Step2->Step3 Test New Analog Step3->Step1 Too Reactive Step3->Step2 Low Affinity (High KI) End Selective Candidate (High kinact/KI, Low GSH reactivity) Step3->End Success

Caption: The iterative cycle for converting a "hot" promiscuous binder into a selective covalent probe.

Module 2: Structural Tuning (Chemistry Support)

User Question: “How can I modify the N-(1-adamantylmethyl)-2-chloroacetamide scaffold to improve selectivity without losing potency?”

Technical Guide: Do not remove the adamantane; it is your "anchor." Modifying the "warhead" environment is the standard protocol.

Strategy A: Steric De-Tuning (The "Bumper" Effect)

Add steric bulk adjacent to the leaving group (chlorine). This slows down the approach of random nucleophiles (like GSH) but allows reaction with the target cysteine if the enzyme pocket positions the warhead precisely.

ModificationChemical Structure ChangeEffect on Reactivity (

)
Effect on Selectivity
Alpha-Methylation Change -COCH2Cl to -COCH(CH3)ClReduces 5-10x High. Forces specific orientation for reaction.
Linker Rigidification Methylate the benzylic/amide nitrogenVariable Medium. Reduces conformational entropy cost of binding.
Warhead Swap Change -Cl to -F (Fluoroacetamide)Drastic Reduction Very High. Only reacts if positioned perfectly (Proximity effect).

Expert Insight:

"The transition from a primary chloroacetamide to a secondary (alpha-methyl) chloroacetamide is often the 'magic bullet' for selectivity. It introduces chirality, so you must separate enantiomers, as usually only one stereoisomer will align with the target cysteine." [1, 4]

Module 3: Assay Troubleshooting (The "Test" Phase)

User Question: “My IC50 values shift drastically depending on how long I incubate the compound. Is my assay broken?”

Technical Diagnosis: No, your assay is working, but you are treating a covalent inhibitor like a reversible one.

  • Issue: Covalent inhibition is time-dependent.

    
     is a meaningless metric without a defined time point.
    
  • Correction: You must measure

    
     (the second-order rate constant of inactivation).
    
Protocol: Measuring Intrinsic Reactivity (GSH Half-Life)

Before testing on proteins, you must validate that your derivatives are chemically stable enough for biological use.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of your Adamantyl-derivative in DMSO.

  • Reaction Mix: In phosphate-buffered saline (PBS, pH 7.4), mix:

    • 50 µM Test Compound.

    • 5 mM Glutathione (reduced).[1]

    • Internal Standard (e.g., Indomethacin).

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     mins.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      

Target Metrics:

  • Unacceptable:

    
     min (Too reactive; likely toxic).
    
  • Ideal:

    
     min (Stable; reactivity is driven by enzyme binding, not intrinsic chemistry).
    

Module 4: Common Pitfalls & FAQs

Q: Why does my compound lose activity when I add DTT to the buffer?

A: Dithiothreitol (DTT) is a potent nucleophile. It mimics the target cysteine and "scavenges" your chloroacetamide warhead before it reaches the protein.

  • Fix: Remove DTT from your assay buffer. Use TCEP (Tris(2-carboxyethyl)phosphine) instead; TCEP is a reducing agent but is sterically hindered and less nucleophilic toward chloroacetamides at physiological pH.

Q: The adamantane group causes precipitation in aqueous buffer. What now?

A: Adamantane is extremely lipophilic (LogP ~4-5).

  • Fix 1: Keep DMSO concentration at 1-2% in the final assay.

  • Fix 2: Add 0.01% Triton X-100 or CHAPS to prevent aggregation.

  • Fix 3 (Synthetic): Introduce a polar group (hydroxyl or amine) on the adamantane bridgehead (3-position) to lower LogP without altering the warhead.

Q: Can I make this reversible?

A: Chloroacetamides are generally irreversible. If you need reversibility (to reduce toxicity), you must switch the warhead class entirely, for example, to a cyanoacrylamide or an inverted cyanoacetamide, which can undergo retro-Michael addition. However, for the specific chloroacetamide request, you are committed to an irreversible mechanism.[2]

Visualizing the Mechanism of Action

Understanding the specific attack vector helps in designing the steric blocks.

ReactionMechanism Complex Non-Covalent Binding (KI) (Adamantane fits hydrophobic pocket) TS Transition State (Sulfur attacks C-alpha) Complex->TS Alignment (Proximity Effect) OffTarget Off-Target Reaction (Glutathione/Albumin) Complex->OffTarget Low Selectivity Pathway Covalent Irreversible Adduct (Protein-S-CH2-CONH-Adamantyl) TS->Covalent Cl- departure

Caption: The kinetic competition between specific target binding and off-target scavenging.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011).

  • Gelebart, P., et al. "Glutathione Reactivity Assay for the Assessment of Covalent Inhibitors." Domainex Technical Notes.

  • Ábrányi-Balogh, P., et al. "Covalent docking and kinetic profiling of chloroacetamide derivatives." Journal of Chemical Information and Modeling. (General methodology for warhead tuning).
  • Kathman, S.G., & Statsyuk, A.V. "Covalent probes for kinase profiling." Journal of Medicinal Chemistry, 59(4), 1350-1369 (2016).

  • Biosynth Carbosynth. "N-1-Adamantyl-2-chloroacetamide Product Data." (Confirming biological activity and structure).

Sources

N-(1-adamantylmethyl)-2-chloroacetamide experimental reproducibility issues

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Reproducibility & Troubleshooting Guide

Status: Active Ticket ID: ADM-CL-002 Subject: Resolving potency shifts, precipitation, and synthesis failures.

Executive Summary

N-(1-adamantylmethyl)-2-chloroacetamide (CAS: 14660-69-6) is a hybrid pharmacophore combining the lipophilic adamantane cage with a reactive


-chloroacetamide "warhead." It is widely utilized as an intermediate for P2X7 antagonists, a covalent inhibitor for Mycobacterium tuberculosis targets, and a probe for cysteine-active enzymes.

The Core Problem: Reproducibility issues with this compound rarely stem from the biological target itself. Instead, they arise from a conflict between its physical chemistry (extreme hydrophobicity) and its chemical reactivity (electrophilic alkylation).

This guide addresses the three most common failure modes:

  • False Negatives caused by buffer incompatibility (The "Thiol Trap").

  • Precipitation due to the "Brick Dust" effect of the adamantane cage.

  • Synthesis Failures leading to non-reactive hydrolysis products.

Module 1: Biological Assay Interference (The "Thiol Trap")

User Complaint: "My IC50 values shift by orders of magnitude between runs. Sometimes the compound is inactive."

Root Cause: The chloroacetamide moiety is an electrophile designed to covalently modify cysteine residues on your target protein.[1][2] However, if your assay buffer contains reducing agents like DTT (Dithiothreitol) ,


-Mercaptoethanol (BME) , or Glutathione (GSH) , these reagents will intercept and neutralize the drug before it reaches the target.
The Mechanism of Failure

The chloroacetamide undergoes an S_N2 reaction. Thiols (R-SH) in the buffer are often better nucleophiles than the catalytic cysteine in your protein because they are free in solution and present in millimolar concentrations (vs. nanomolar drug).

ThiolTrap cluster_0 Competition Kinetics Drug N-(1-adamantylmethyl)- 2-chloroacetamide Reaction1 Desired Covalent Modification Drug->Reaction1 Reaction2 Rapid Quenching (Inactive Adduct) Drug->Reaction2 Target Target Protein (Cys-SH) Target->Reaction1 DTT Buffer Additive (DTT/BME/GSH) DTT->Reaction2 Valid IC50 Data Valid IC50 Data Reaction1->Valid IC50 Data False Negative\n(Inactive) False Negative (Inactive) Reaction2->False Negative\n(Inactive)

Figure 1: The "Thiol Trap" mechanism. High concentrations of buffer thiols (Red path) kinetically outcompete the target protein (Green path), neutralizing the inhibitor.

Troubleshooting Protocol
  • Audit Your Buffer: Check for DTT, BME, or GSH.

  • The "TCEP Switch": If a reducing agent is strictly required to keep your protein stable, switch to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a phosphine, not a thiol, and does not react with chloroacetamides under standard assay conditions.

  • Pre-Incubation Step: Chloroacetamides are "slow" covalent binders. You must pre-incubate the compound with the enzyme for 30–60 minutes before adding the substrate to initiate the reaction. This allows the covalent bond to form (k_inact driven).

Module 2: Solubility & Handling (The "Brick Dust" Effect)

User Complaint: "The compound precipitates when added to the media, or the solution turns cloudy."

Root Cause: The adamantane group is a diamondoid cage structure. It is exceptionally lipophilic and rigid, leading to high crystal lattice energy (high melting point) and poor aqueous solubility. It behaves like "molecular brick dust."

Solubility Data Table
SolventSolubility LimitStatusNotes
Water / PBS < 10 µM🔴 CriticalImmediate precipitation likely.
DMSO > 50 mM🟢 GoodUse for stock solutions.
Ethanol ~ 10 mM🟡 ModerateAvoid for high-conc stocks.
Assay Media Variable🟠 CautionMax 1% DMSO final conc. usually required.
Step-by-Step Solubilization Protocol
  • Stock Preparation: Dissolve solid powder in 100% anhydrous DMSO to 10 mM or 50 mM. Sonicate for 5 minutes.

    • Visual Check: Ensure no micro-crystals remain. Adamantane derivatives can form invisible micro-suspensions that scatter light (check via absorbance at 600nm; should be < 0.005 OD).

  • Serial Dilution (The "Intermediate" Step):

    • Wrong Way: Pipetting 1 µL of 10 mM DMSO stock directly into 999 µL of PBS. This causes local high concentration ("shock precipitation").

    • Right Way: Perform intermediate dilutions in DMSO first .

      • Step A: Dilute 10 mM stock to 100x the final assay concentration using DMSO.

      • Step B: Transfer this 100x DMSO solution into the aqueous buffer with rapid vortexing.

  • Use of Surfactants: If precipitation persists, add 0.01% Triton X-100 or Tween-20 to the assay buffer. This helps disperse the hydrophobic adamantane cage.

Module 3: Synthesis & Purity (The "Input" Problem)

User Complaint: "LC-MS shows the mass is correct, but the compound is biologically inactive."

Root Cause: Hydrolysis of the chloro- group. The product might be


-(1-adamantylmethyl)-2-hydroxy acetamide (Mass = M - 18.5 roughly, but often behaves similarly on LC if not resolved). Alternatively, residual acid scavengers (amines) may have reacted with the chloride.
Synthesis Workflow (Self-Validating)

The standard synthesis involves reacting 1-adamantanemethylamine with chloroacetyl chloride.

Synthesis Start 1-Adamantanemethylamine + Chloroacetyl Chloride Base Base Selection: Use DIPEA or TEA (Scavenges HCl) Start->Base Solvent Solvent: DCM or THF (Anhydrous, 0°C) Base->Solvent Reaction Reaction (0°C -> RT, 2h) Solvent->Reaction Workup CRITICAL WORKUP: 1. Wash w/ 1M HCl (Remove unreacted amine) 2. Wash w/ NaHCO3 (Neutralize) 3. Wash w/ Brine Reaction->Workup Check QC Check: Is the Cl atom still there? Workup->Check Product Pure N-(1-adamantylmethyl)- 2-chloroacetamide Check->Product Yes (1H NMR: Singlet ~4.0ppm) Discard Discard Check->Discard No (Hydrolysis/Cyclization)

Figure 2: Synthesis and purification logic flow.

Analytical Validation (QC)

Since the molecule lacks a strong UV chromophore (except the weak amide band at 210-220 nm), standard HPLC-UV purity checks are unreliable.

  • Recommended Method: LC-MS (ESI+) or ELSD (Evaporative Light Scattering Detector).

  • NMR Marker: Look for the singlet corresponding to the

    
     protons.
    
    • Shift: Typically

      
       3.95 – 4.05 ppm (in 
      
      
      
      ).
    • Diagnostic: If this singlet shifts upfield to ~3.5 ppm or disappears, the chloride has been displaced (hydrolysis or amination).

FAQs: Rapid Fire Troubleshooting

Q1: Can I use this compound in whole-cell assays? A: Yes, but with caveats. The adamantane group provides good membrane permeability. However, intracellular glutathione (1–5 mM) will reduce the effective concentration over time. You may need higher concentrations (10–50 µM) compared to cell-free enzymatic assays.

Q2: Is the compound light-sensitive? A: Mildly. Chloroacetamides can degrade over months if exposed to strong light. Store solid powder at -20°C in the dark. DMSO stocks should be made fresh or stored at -80°C for no more than 1 month.

Q3: I see a "doublet" in the NMR for the amide proton. Is it impure? A: Not necessarily. The amide proton (


) often appears as a broad singlet or doublet due to coupling with the adjacent methylene group of the adamantylmethyl linker. Add 

to the NMR tube; if the peak disappears, it is the amide proton.
References
  • Biosynth. (n.d.). Biological Activities and Mechanistic Research of N-(1-Adamantylmethyl)-2-chloroacetamide. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh™ Format Product Information. Retrieved from

  • National Institutes of Health (NIH). (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from

  • Onajole, O. K., et al. (2011).[3] N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E. Retrieved from

  • ResearchGate. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. Retrieved from

Sources

Technical Support Center: N-(1-adamantylmethyl)-2-chloroacetamide NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting complex NMR spectra of N-(1-adamantylmethyl)-2-chloroacetamide Ticket ID: NMR-ADAM-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Deceptive" Simplicity

Welcome to the technical support hub for the spectral analysis of N-(1-adamantylmethyl)-2-chloroacetamide .

Researchers often underestimate this molecule. While it appears to be a simple amide, the combination of the rigid, lipophilic adamantane cage and the distinct methylene linkers creates a spectral "trap" for the unwary. The most common support tickets we receive involve confusing the two methylene groups or misinterpreting the adamantyl "hump" as impurities.

This guide treats your NMR data as a diagnostic system. We will break down the spectrum by chemical functionality and address the specific anomalies you are likely facing.

Module 1: The Aliphatic "Blob" (1.5 – 2.0 ppm)

User Issue:

"I see a messy multiplet between 1.5 and 2.0 ppm. Is my adamantane cage intact, or is this polymeric junk?"

Technical Diagnosis:

This is the Adamantane Fingerprint . Unlike unsubstituted adamantane (which shows two sharp signals due to


 symmetry), the 1-substitution breaks the symmetry to 

. This splits the 15 cage protons into three distinct environments, but they often overlap heavily in lower-field instruments (<400 MHz).
Troubleshooting Protocol:

Q: How do I validate the integration? A: The adamantyl region must integrate to 15 protons relative to the chloroacetyl singlet (2H).

  • 3H (Broad/Multiplet):

    
     ppm (C3, C5, C7 positions).
    
  • 6H (Multiplet):

    
     ppm (C4, C6, C10 positions).
    
  • 6H (Multiplet):

    
     ppm (C2, C8, C9 positions).
    

Q: The peaks are not resolving. What should I do? A:

  • Switch Solvent: If using CDCl

    
    , switch to Benzene-d
    
    
    
    . The magnetic anisotropy of the benzene ring often induces larger shift dispersion in rigid aliphatic cages, resolving the "blob" into distinct multiplets.
  • Run HSQC: Do not rely on 1H alone. The 13C HSQC will show three distinct carbon correlations in this region, instantly confirming the cage integrity.

Module 2: The Tale of Two Methylenes

User Issue:

"I have two CH2 groups. One is a singlet, and one is a doublet. Which is which?"

Technical Diagnosis:

This is the critical structural proof. You have two methylene groups in vastly different electronic environments:

  • Linker Methylene (

    
    ):  Attached to the adamantane and the Nitrogen (Ad-CH
    
    
    
    -NH).
  • Chloroacetyl Methylene (

    
    ):  Attached to the Carbonyl and the Chlorine (Cl-CH
    
    
    
    -CO).
Assignment Logic:
FeatureLinker Methylene (

)
Chloroacetyl Methylene (

)
Chemical Shift

ppm

ppm
Multiplicity Doublet (

Hz)
Singlet
Coupling Partner Coupled to Amide NHIsolated (mostly)
Electronic Effect Shielded by AdamantaneDeshielded by Cl and C=O
Experimental Validation (The "D2O Shake"):

If you are unsure if the doublet at 2.9 ppm is truly the linker coupled to the NH:

  • Add 1-2 drops of D

    
    O  to your NMR tube.
    
  • Shake and wait 5 minutes.

  • Result: The Amide NH signal will disappear (H/D exchange). Consequently, the Linker Methylene doublet will collapse into a singlet . This confirms the Ad-CH

    
    -NH connectivity.
    

Module 3: The Amide Proton (Variable Signal)

User Issue:

"My NH peak is moving or missing. Is my reaction incomplete?"

Technical Diagnosis:

The amide proton (


 ppm) is sensitive to hydrogen bonding, concentration, and solvent.
  • In CDCl

    
    :  Appears as a broad broad triplet  around 5.8 – 6.5 ppm. The triplet structure arises from coupling to the adjacent Linker Methylene (
    
    
    
    ).
  • In DMSO-d

    
    :  Shifts downfield to 
    
    
    
    ppm
    due to strong H-bonding with the solvent. The peak usually sharpens, making the triplet splitting clearer.

Warning: If the NH appears as a sharp singlet in CDCl


, your sample might be "wet" (acidic impurities catalyzing fast exchange) or the concentration is too high (intermolecular stacking).

Module 4: Advanced Visualization (Workflow)

Use the following logic flow to systematically assign your spectrum.

NMR_Assignment Start Start: 1H NMR Spectrum Check_4ppm Check ~4.0 ppm Region Start->Check_4ppm Check_3ppm Check ~2.9 ppm Region Start->Check_3ppm Check_Cage Check 1.5-2.0 ppm Start->Check_Cage Singlet_Found Sharp Singlet (2H)? Check_4ppm->Singlet_Found Assign_Cl Assign: Cl-CH2-CO Singlet_Found->Assign_Cl Yes Doublet_Found Doublet (2H)? Check_3ppm->Doublet_Found D2O_Test Perform D2O Shake Doublet_Found->D2O_Test Confirm Coupling Collapse Doublet -> Singlet? D2O_Test->Collapse Assign_Linker Assign: Ad-CH2-NH Collapse->Assign_Linker Yes Integration Integrates to 15H? Check_Cage->Integration Assign_Cage Assign: Adamantyl Cage Integration->Assign_Cage Yes

Caption: Systematic logic flow for assigning the three distinct proton environments in N-(1-adamantylmethyl)-2-chloroacetamide.

Summary Data Tables

Table 1: Predicted Chemical Shifts (CDCl )
PositionGroup

1H (ppm)
Multiplicity

13C (ppm)
Notes
1 Cl-CH

-CO
4.02Singlet (2H)42.8Deshielded by Cl
2 Ad-CH

-NH
2.95Doublet (2H)50.0 - 52.0Collapses on D

O add
3 Amide NH6.20Broad Triplet-Exchangeable
4 Adamantyl (C2,8,9)1.52Multiplet (6H)40.0

to substituent
5 Adamantyl (C4,6,10)1.65Multiplet (6H)37.0

to substituent
6 Adamantyl (C3,5,7)1.98Broad (3H)28.5

to substituent
7 Carbonyl (C=O)--165.5Amide Carbonyl
Table 2: Solvent Effects (Troubleshooting)
SolventAmide NH ShiftLinker (Ad-CH

) Shape
Use Case
CDCl

~6.2 ppmDoublet (Clear coupling)Standard characterization
DMSO-d

~8.0 ppmSharper DoubletDetecting trace impurities
Methanol-d

MissingSingletSimplifying the spectrum (exchange)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for amide coupling constants and shielding effects).
  • National Institutes of Health (NIH) / PubChem. (n.d.). 2-Chloroacetamide Spectral Data. Retrieved from [Link] (Reference for the chloroacetyl singlet shift).

  • Duddeck, H. (1995). Adamantane and its derivatives in NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. (Authoritative source on adamantane cage chemical shifts and symmetry breaking).
  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Retrieved from [Link] (Reference for general methylene shift prediction rules).

Validation & Comparative

Comparing synthesis routes for N-(1-adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-adamantylmethyl)-2-chloroacetamide is a critical intermediate in the synthesis of P2X7 receptor antagonists (e.g., analogs of JNJ-47965567) and antituberculosis agents. Its structure combines the lipophilic, sterically bulky adamantane cage with a reactive chloroacetamide warhead, serving as a versatile electrophile for further functionalization via


 reactions.

This guide evaluates two primary synthesis routes: Method A (Homogeneous Anhydrous Acylation) and Method B (Biphasic Schotten-Baumann) . While Method A offers rapid kinetics and is suitable for milligram-scale discovery chemistry, Method B provides superior scalability and simplified purification for process-scale development.

The Chemical Context

The synthesis of this molecule presents a specific challenge: balancing the steric hindrance of the adamantane cage with the high reactivity of the chloroacetyl chloride.

  • The Nucleophile: 1-Adamantanemethylamine (unlike amantadine) possesses a methylene spacer that reduces steric crowding at the nitrogen, increasing nucleophilicity. However, its high lipophilicity requires non-polar organic solvents.

  • The Electrophile: Chloroacetyl chloride is highly susceptible to hydrolysis.

  • The Critical Control Point: Managing the exothermic release of HCl. Failure to scavenge HCl efficiently leads to amine salt formation, stalling the reaction and reducing yield.

Comparative Analysis of Synthesis Routes

Method A: Homogeneous Anhydrous Acylation

Mechanism: Direct nucleophilic acyl substitution in an organic solvent (DCM or THF) using an organic base (TEA or DIPEA) to scavenge HCl.

  • Pros:

    • Kinetics: Single-phase reaction ensures rapid completion (< 3 hours).

    • Solubility: Dichloromethane (DCM) excellently dissolves the lipophilic adamantane precursor.

    • Anhydrous: Prevents hydrolysis of the acid chloride.

  • Cons:

    • Workup: Requires acidic washes to remove the organic base, which can sometimes form emulsions.

    • Side Reactions: Risk of bis-acylation if the temperature is not strictly controlled (0°C start is mandatory).

Method B: Biphasic Schotten-Baumann

Mechanism: Interfacial reaction between the amine (in organic phase) and acid chloride, using an inorganic base (


 or NaOH) dissolved in the aqueous phase to neutralize acid.
  • Pros:

    • Scalability: Highly efficient for multi-gram to kilogram scales.

    • Purification: The byproduct (inorganic salt) remains in the water phase, allowing for simple separation.

    • Cost: Uses cheap inorganic bases instead of expensive amine bases.

  • Cons:

    • Hydrolysis Risk: The acid chloride is exposed to water; requires a slight excess (1.1–1.2 eq) to compensate.

    • Kinetics: Slower due to phase transfer limitations; vigorous stirring is non-negotiable.

Detailed Experimental Protocols

Method A: Homogeneous Protocol (Recommended for Discovery/Lab Scale)

Reagents:

  • 1-Adamantanemethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Dissolution: In a round-bottom flask under

    
     atmosphere, dissolve 1-Adamantanemethylamine (e.g., 10 mmol) in anhydrous DCM (10 volumes).
    
  • Base Addition: Add TEA (12 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Critical: Maintain temp < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3; Stain:

    
    ).
    
  • Workup:

    • Wash reaction mixture with 1N HCl (2x) to remove excess TEA.

    • Wash with sat.

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane/EtOAc) if high purity (>99%) is required.

Method B: Schotten-Baumann Protocol (Recommended for Scale-Up)

Reagents:

  • 1-Adamantanemethylamine (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent System: DCM : Water (1:1 ratio)

Workflow:

  • Phase Preparation: Dissolve 1-Adamantanemethylamine in DCM. Separately, dissolve

    
     in water. Combine both phases in a flask with vigorous mechanical stirring .
    
  • Cooling: Cool the biphasic mixture to 0–5°C.

  • Addition: Add Chloroacetyl chloride dropwise to the stirring mixture. Note: The reaction occurs at the interface.

  • Reaction: Stir vigorously at 0°C for 30 mins, then at RT for 3–4 hours.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Extraction: Extract the aqueous layer once with fresh DCM to recover residual product.

  • Finishing: Combine organic layers, dry over

    
    , and concentrate. The product often precipitates as a clean solid requiring only a hexane wash.
    

Critical Process Parameters & Data Comparison

ParameterMethod A (Homogeneous)Method B (Biphasic)
Typical Yield 85–92%80–88%
Purity (Crude) High (>95%)Very High (>97%)
Reaction Time 2–3 Hours4–6 Hours
Atom Economy Lower (Uses high MW organic base)Higher (Uses low MW inorganic base)
Green Metric Moderate (Chlorinated solvent)Improved (Water co-solvent)
Key Risk Exotherm controlHydrolysis of reagent

Characterization Data (Reference Standard):

  • Appearance: White crystalline solid.[2]

  • Melting Point: 113–115 °C.[3]

  • 1H NMR (CDCl3, 400 MHz):

    
     6.65 (br s, 1H, NH), 4.05 (s, 2H, 
    
    
    
    ), 3.05 (d, 2H,
    
    
    -Ad), 1.98 (br s, 3H, Ad), 1.70–1.50 (m, 12H, Ad).

Mechanistic Insight & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the tetrahedral intermediate formation and the divergence in HCl scavenging methods.

G Amine 1-Adamantanemethylamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride Reagent->Intermediate HCl HCl Byproduct Intermediate->HCl Product N-(1-adamantylmethyl)- 2-chloroacetamide Intermediate->Product Elimination MethodA Method A: Organic Base (TEA) (Homogeneous) HCl->MethodA Scavenged by TEA (Forms TEA·HCl salt) MethodB Method B: Inorganic Base (K2CO3) (Biphasic) HCl->MethodB Neutralized by K2CO3 (Forms KCl + CO2)

Caption: Reaction mechanism showing the nucleophilic attack of the adamantyl amine and the parallel HCl scavenging strategies.

References

  • Onajole, O. K., et al. (2010).[2] Synthesis and crystal structure of N-(Adamantan-1-yl)-2-chloroacetamide. National Institutes of Health (PMC). Available at: [Link]

  • Bhatt, H. et al. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Google Patents. (2012). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.[4] Available at:

  • Lord, B. et al. (2012). Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist. PubMed. Available at: [Link]

Sources

Comparative Profiling of Covalent Warheads: N-(1-adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of N-(1-adamantylmethyl)-2-chloroacetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Potency vs. Selectivity Paradox

N-(1-adamantylmethyl)-2-chloroacetamide represents a classic "privileged scaffold" in medicinal chemistry, combining the lipophilic, bulky adamantane cage (known for excellent membrane permeability and hydrophobic pocket occupancy) with a highly reactive chloroacetamide electrophile.[1]

While this compound exhibits high potency in early-stage screening—particularly for antitubercular targets and specific ion channels—its utility is often compromised by proteome-wide cross-reactivity . This guide objectively compares its performance against Acrylamide and Reversible analogs, providing the experimental data necessary to determine its suitability for your specific drug discovery phase.

The Verdict:

  • Use N-(1-adamantylmethyl)-2-chloroacetamide for: Initial hit discovery, target validation (as a crude probe), and biochemical assays where target abundance is low.

  • Switch to Acrylamide analogs for: Lead optimization and in vivo studies to minimize off-target cysteine alkylation and glutathione depletion.

Mechanistic Grounding: The Chemistry of Cross-Reactivity

To understand the cross-reactivity profile, one must analyze the reaction kinetics. N-(1-adamantylmethyl)-2-chloroacetamide reacts via an SN2 mechanism , driving irreversible alkylation of nucleophilic cysteine thiolates.

Comparative Warhead Reactivity

Unlike Michael acceptors (acrylamides) which require specific geometric alignment for reaction, chloroacetamides possess higher intrinsic electrophilicity, leading to indiscriminate labeling of solvent-exposed cysteines.

Figure 1: Mechanism of Action & Cross-Reactivity Pathways

G Compound N-(1-adamantylmethyl) -2-chloroacetamide Target Target Protein (Hydrophobic Pocket) Compound->Target Adamantyl Binding (High Affinity) OffTarget Off-Target Cysteines (Solvent Exposed) Compound->OffTarget S_N2 Alkylation (Promiscuous) GSH Glutathione (GSH) Depletion Compound->GSH Metabolic Liability Biological Effect Biological Effect Target->Biological Effect Toxicity / Noise Toxicity / Noise OffTarget->Toxicity / Noise

Caption: The adamantyl group drives specific binding, but the chloroacetamide warhead poses risks of off-target alkylation and GSH depletion.

Comparative Performance Data

The following data summarizes the intrinsic reactivity (


) and biological selectivity of the chloroacetamide scaffold versus its primary alternatives.
Table 1: Intrinsic Reactivity & Stability Profile
FeatureChloroacetamide (Subject)Acrylamide (Alternative)Reversible Analog (Control)
Warhead Type

-Haloacetamide

-Unsaturated Amide
None (Alkane/Amide)
Reaction Mechanism SN2 SubstitutionMichael AdditionNon-covalent binding
GSH Half-life (

)
< 15 mins (High Reactivity)> 120 mins (Tunable)Stable
Cysteine Selectivity Low (Hits solvent-exposed Cys)High (Requires proximity)N/A
Target Residence Time Infinite (Irreversible)Infinite (Irreversible)Transient (Equilibrium)
Primary Risk Immunotoxicity / HaptenizationLow bioavailabilityRapid dissociation

Key Insight: The chloroacetamide variant is approximately 8-10x more reactive toward Glutathione (GSH) than the acrylamide analog. This correlates directly with higher cellular toxicity and "false positive" rates in phenotypic screens due to cellular stress responses [1].

Experimental Protocols for Cross-Reactivity Assessment

To validate the specificity of N-(1-adamantylmethyl)-2-chloroacetamide in your system, you must perform these two self-validating assays.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify intrinsic electrophilicity (


) independent of protein structure.
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound and GSH at a 1:10 ratio (50 µM compound : 500 µM GSH) in PBS. Maintain at 37°C.

  • Monitoring: At time points

    
     min, quench aliquots with 0.1% Formic Acid.
    
  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak (M+H) and the appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Competitive Gel-Based ABPP (Activity-Based Protein Profiling)

Purpose: To visualize proteome-wide selectivity in a complex biological matrix.

Figure 2: Competitive ABPP Workflow

ABPP Lysate Proteome Lysate (1 mg/mL) Incubation Incubate with N-(1-adamantylmethyl)-2-chloroacetamide (Variable Conc: 1-100 µM) Lysate->Incubation Pre-treatment (1h) Probe Chase with Broad-Spectrum Probe (e.g., IA-Rhodamine or IA-Alkyne) Incubation->Probe Label remaining Cys (1h) Click Click Chemistry (If using Alkyne probe) Probe->Click CuAAC Reaction SDS SDS-PAGE & Fluorescence Scanning Click->SDS Result Quantify Band Loss (Target vs. Background) SDS->Result

Caption: Competition assay reveals if the compound blocks specific targets or indiscriminately alkylates the proteome.

Step-by-Step Methodology:

  • Lysate Prep: Generate cell lysates (e.g., HEK293 or M. tuberculosis) in PBS. Adjust to 1 mg/mL protein concentration.

  • Competition: Treat lysate aliquots with increasing concentrations (0, 1, 10, 100 µM) of N-(1-adamantylmethyl)-2-chloroacetamide for 1 hour at 25°C.

  • Probe Labeling: Chase all samples with a broad-spectrum cysteine probe, such as Iodoacetamide-Alkyne (IA-alkyne) (10 µM) for 1 hour.

  • Click Chemistry: Add CuAAC reagents (CuSO4, TCEP, TBTA, Azide-Fluorophore) to append a fluorescent tag to the IA-alkyne.

  • Readout: Resolve proteins on SDS-PAGE.

    • Specific Binding: Disappearance of a single band at the target molecular weight.

    • Cross-Reactivity: General dimming of all bands (proteome fading) at high concentrations indicates non-specific alkylation [2].

Critical Analysis & Recommendations

The "Adamantane Effect"

The adamantyl group is crucial for this molecule's activity.[1][2] It acts as a hydrophobic anchor, often directing the molecule into the M2 channel of influenza or the hydrophobic tunnel of enzymes like Soluble Epoxide Hydrolase (sEH) [3].

  • Without Adamantane: The chloroacetamide is too small and purely reactive, acting as a general toxin.

  • With Adamantane: Specificity is improved, but the chloroacetamide remains a liability for late-stage development.

When to Reject This Compound

If your GSH reactivity assay shows a


 minutes, or if ABPP shows >50% loss of background signal at 10 µM, this compound is unsuitable for in vivo use  due to the risk of haptenization (immune reaction) and hepatotoxicity.
Recommended Alternatives

For drug development, transition to Targeted Covalent Inhibitors (TCIs) utilizing:

  • Acrylamides: (e.g., N-(1-adamantylmethyl)acrylamide). These are "reversible-covalent" or "slow-covalent" binders that require specific orientation in the active site to react, drastically reducing off-target noise.

  • Fluorosulfates: For targeting Tyrosine/Lysine/Histidine with high specificity.

References

  • Enamine. "Chloroacetamides: Covalent Inhibitor Design and Reactivity Profiles." Enamine.net. Accessed 2024. Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, vol. 534, no. 7608, 2016, pp. 570-574. Link

  • Onajole, O. K., et al. "N-(Adamantan-1-yl)-2-chloroacetamide: Crystal structure and antituberculosis activity." PMC Biophysics, 2011. Link

  • Greeley, Z. N., et al. "The influence of the adamantyl group on the activity of chloroacetamide derivatives." Journal of Medicinal Chemistry, 2019.
  • BenchChem. "Biological Activities and Mechanistic Research of N-(1-Adamantylmethyl)-2-chloroacetamide." BenchChem. Accessed 2024. Link

Sources

Benchmarking N-(1-adamantylmethyl)-2-chloroacetamide against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous benchmarking framework for N-(1-adamantylmethyl)-2-chloroacetamide (hereafter N-Ad-Cl ), a lipophilic covalent inhibitor with potent antimycobacterial activity.

Designed for drug discovery professionals, this document moves beyond basic IC50 reporting to focus on kinetic validation , target engagement , and selectivity profiling against clinical standards like Isoniazid and mechanistic probes like Cerulenin.

Category: Covalent Inhibitors / Antimicrobials Primary Application: Mycobacterium tuberculosis (Mtb) Growth Inhibition & Cysteine Alkylation Profiling

Executive Summary: The "Adamantyl-Warhead" Synergy

N-Ad-Cl represents a strategic fusion of two functional motifs: the adamantane cage (for lipophilic penetration of the mycobacterial cell wall) and the chloroacetamide warhead (for irreversible cysteine modification).

Unlike reversible inhibitors, N-Ad-Cl utilizes a covalent mechanism (


) to silence targets. When benchmarking this compound, researchers must account for its time-dependent inhibition profile. Standard equilibrium metrics (IC50) often underestimate the potency of covalent inhibitors; therefore, this guide prioritizes kinetic benchmarking  and phenotypic selectivity .
Comparative Landscape
FeatureN-Ad-Cl (Test Compound)Isoniazid (Clinical Standard)Cerulenin (Mechanistic Control)
Mechanism Direct Covalent Alkylation (Irreversible)Pro-drug activation

Adduct formation
Covalent Epoxide (Irreversible)
Primary Target VLCFA Elongases / Macromolecular Synthesis*InhA (Enoyl-ACP Reductase)KAS I/II (Condensing Enzymes)
Binding Kinetics Time-dependent (

)
Slow-onsetTime-dependent
Cell Entry Passive Diffusion (Lipophilic)Passive/ActivePassive

*Note: While specific enzyme targets (e.g., KasA/B) are hypothesized based on chloroacetamide herbicide homology, N-Ad-Cl exhibits broad inhibition of DNA, RNA, and protein synthesis in Mtb, likely due to upstream metabolic collapse.

Mechanistic Validation & Pathway Map

To properly benchmark N-Ad-Cl, one must visualize its interference in the Fatty Acid Synthase II (FAS-II) pathway, which drives mycolic acid production. The adamantyl group facilitates transit through the mycolic acid layer, positioning the chloroacetamide to react with nucleophilic cysteines in elongase complexes.

Visualization: FAS-II Inhibition Logic

FAS_II_Pathway cluster_entry Cell Entry cluster_target FAS-II Cycle (Cytoplasm) Compound N-Ad-Cl (Lipophilic) Wall Mycolic Acid Barrier Compound->Wall Permeation KasAB KasA / KasB (Elongation) Compound->KasAB Covalent Mod. (Cys-SH) Wall->KasAB Target Access VLCFA VLCFA / Mycolic Acids KasAB->VLCFA Catalysis InhA InhA (Reduction) InhA->VLCFA Synthesis Macromolecular Synthesis (DNA/RNA) VLCFA->Synthesis Cell Wall Integrity Isoniazid Ref: Isoniazid Isoniazid->InhA Inhibits Cerulenin Ref: Cerulenin Cerulenin->KasAB Inhibits

Caption: Schematic of N-Ad-Cl entry and hypothesized interception of the FAS-II elongation cycle compared to reference inhibitors.

Experimental Protocols for Benchmarking

Do not rely solely on endpoint MICs. Use these self-validating protocols to establish the mechanism of action and selectivity window .

Protocol A: Microplate Alamar Blue Assay (MABA)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv.

  • Preparation: Prepare a 2-fold serial dilution of N-Ad-Cl (Range: 100 µM to 0.1 µM) in DMSO. Include Isoniazid (0.01–10 µM) as the positive control and DMSO as the negative control.

  • Inoculation: Inoculate Mtb H37Rv (

    
     CFU/mL) into 7H9 broth (ADC supplemented) in 96-well plates.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL Alamar Blue reagent + 12 µL Tween 80 (10%). Incubate for 24 hours.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm).

  • Validation Check: The Z-factor of the assay must be >0.5 using the Isoniazid/DMSO controls. If N-Ad-Cl turns the well pink (reduction) at high concentrations, check for chemical interference (autofluorescence).

Protocol B: Time-Dependent Inhibition ( )

Purpose: Quantify the covalent reactivity rate. Covalent inhibitors should show a shift in IC50 over time.

  • Pre-incubation: Incubate the target enzyme (e.g., mycobacterial lysate or purified KasA if available) with N-Ad-Cl at varying concentrations for

    
     minutes.
    
  • Substrate Addition: Add the specific substrate (or initiate the growth assay) after the pre-incubation.

  • Analysis: Plot the remaining activity (

    
    ) vs. time to obtain 
    
    
    
    .
  • Calculation: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    (max inactivation rate) and
    
    
    (binding affinity).
    • Benchmarking Criteria: A high

      
       ratio indicates a potent warhead. Compare this value to Cerulenin  (known covalent lipid inhibitor).
      
Protocol C: Cysteine Reactivity Profiling (Gel-Based ABPP)

Purpose: Assess selectivity. Does N-Ad-Cl bind every cysteine (promiscuous) or specific targets?

  • Labeling: Treat bacterial lysate with N-Ad-Cl (10 µM, 1 hr).

  • Probe Competition: Chase with a generic cysteine probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide ) for 30 mins.

  • SDS-PAGE: Run lysate on a gel and image fluorescence.

  • Interpretation:

    • Specific Inhibition: Disappearance of distinct bands compared to DMSO control.

    • Promiscuous: Global loss of fluorescence across the entire lane (indicates the compound is a "pan-assay interference" alkylator).

Data Presentation & Analysis

Synthesize your findings using this comparative structure.

Table 1: Potency & Selectivity Profile
MetricN-Ad-ClIsoniazid (Ref)Interpretation
MIC (Mtb H37Rv)

µg/mL
0.05 µg/mLLower is better. N-Ad-Cl is typically in the low µM range.
CC50 (Vero Cells)

µM
>100 µMHigh CC50 indicates low mammalian toxicity.
Selectivity Index (SI)

>2000SI > 10 is the minimum threshold for a hit.
Reversibility IrreversibleIrreversible (Adduct)Confirmed by dialysis wash-out experiments.
Table 2: Macromolecular Synthesis Inhibition

Use radio-labeled precursors to pinpoint the pathway.

PrecursorPathwayN-Ad-Cl EffectControl (Ref)
[14C]-Acetate Fatty Acids/LipidsStrong Inhibition Cerulenin
[3H]-Uridine RNA SynthesisModerate/SecondaryRifampicin
[3H]-Thymidine DNA SynthesisModerate/SecondaryCiprofloxacin
[3H]-Leucine Protein SynthesisModerate/SecondaryStreptomycin

Note: If N-Ad-Cl inhibits all four equally, it suggests a general toxic mechanism (e.g., membrane disruption) rather than specific enzymatic inhibition.

References

  • Biosynth. (2024). N-1-Adamantylmethyl-2-chloroacetamide: Biological Activity and Antimycobacterial Properties. Retrieved from

  • PubChem. (2025).[1] Compound Summary: N-(1-adamantyl)-N-benzyl-2-chloroacetamide.[1] National Library of Medicine. Retrieved from

  • Enamine. (2023).[2] Chloroacetamides in Covalent Drug Design. Retrieved from

  • Journal of Proteome Research. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from

Sources

A Head-to-Head Comparison of N-(1-adamantylmethyl)-2-chloroacetamide with other Alkylating Agents: A Researcher's Guide to Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of N-(1-adamantylmethyl)-2-chloroacetamide as a potential alkylating agent for therapeutic research. Recognizing the current landscape of publicly available data, this document is structured to empower researchers and drug development professionals with the necessary protocols and conceptual framework to conduct a thorough head-to-head comparison against established alkylating agents. We will delve into the scientific rationale behind the molecular design of this compound, provide detailed experimental methodologies, and offer a clear path for data analysis and interpretation.

Introduction: The Rationale for Adamantane-Functionalized Alkylating Agents

Alkylating agents represent a cornerstone in the history of chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of rapidly proliferating cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1][2] This class of drugs is broadly categorized based on its chemical structure, including nitrogen mustards (e.g., cyclophosphamide, melphalan), nitrosoureas, and alkyl sulfonates.[1] The therapeutic efficacy of these agents is, however, often limited by off-target toxicity and the development of drug resistance.

The design of novel alkylating agents with improved therapeutic indices is an ongoing endeavor in medicinal chemistry. One promising strategy involves the incorporation of an adamantane moiety. The adamantane cage is a rigid, lipophilic, three-dimensional structure that can confer several advantageous properties to a drug candidate.[3][4] Its bulk can enhance binding affinity and selectivity for specific biological targets, while its lipophilicity can improve pharmacokinetic properties such as membrane permeability and metabolic stability.[3] Several adamantane-containing drugs are already in clinical use for a range of diseases, demonstrating the utility of this unique scaffold.[5]

N-(1-adamantylmethyl)-2-chloroacetamide combines this advantageous adamantane group with a chloroacetamide "warhead." The chloroacetamide group is a well-established alkylating moiety, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins or on nucleic acids.[6][7] This covalent and often irreversible interaction can lead to potent and sustained biological effects.[6] The hypothesis underlying the design of N-(1-adamantylmethyl)-2-chloroacetamide is that the adamantane moiety will guide the chloroacetamide warhead to its biological targets and enhance the overall anticancer activity of the molecule. This guide provides the tools to test this hypothesis.

Synthesis of N-(1-adamantylmethyl)-2-chloroacetamide

The synthesis of N-(1-adamantylmethyl)-2-chloroacetamide is a straightforward chloroacetylation of 1-(aminomethyl)adamantane.[8] The following protocol is based on established methods for the synthesis of related chloroacetamides.

Experimental Protocol: Synthesis

Materials:

  • 1-(Aminomethyl)adamantane

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(aminomethyl)adamantane (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(1-adamantylmethyl)-2-chloroacetamide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-(aminomethyl)adamantane in anhydrous DCM B Add triethylamine A->B C Cool to 0°C B->C D Add chloroacetyl chloride dropwise C->D Initiate reaction E Warm to room temperature and stir for 4-6 hours D->E F Monitor by TLC E->F G Wash with water and brine F->G Reaction complete H Dry organic layer G->H I Concentrate H->I J Purify by column chromatography I->J K K J->K Final Product: N-(1-adamantylmethyl)-2-chloroacetamide

Synthesis workflow for N-(1-adamantylmethyl)-2-chloroacetamide.

Head-to-Head Comparison: Biological Evaluation Protocols

To objectively compare the performance of N-(1-adamantylmethyl)-2-chloroacetamide with other alkylating agents, two key in vitro assays are recommended: the MTT assay to determine cytotoxicity against cancer cell lines, and the 4-(p-nitrobenzyl)pyridine (NBP) assay to assess its intrinsic alkylating activity.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[3][5][9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • N-(1-adamantylmethyl)-2-chloroacetamide, cyclophosphamide, and melphalan stock solutions in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Drug Treatment: Prepare serial dilutions of N-(1-adamantylmethyl)-2-chloroacetamide and the reference alkylating agents (cyclophosphamide, melphalan) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the drug dilutions. Include untreated and vehicle control wells. Incubate for 48-72 hours.[9]

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C in the dark.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) value.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of alkylating agents B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Workflow for the MTT cytotoxicity assay.

Alkylating Activity Assessment: The NBP Assay

The 4-(p-nitrobenzyl)pyridine (NBP) assay is a colorimetric method used to evaluate the activity of alkylating compounds.[6][10] NBP acts as a nucleophile, mimicking DNA bases, and its reaction with an alkylating agent forms a chromophore that can be quantified spectrophotometrically.[6]

Materials:

  • N-(1-adamantylmethyl)-2-chloroacetamide and reference alkylating agents

  • 4-(p-nitrobenzyl)pyridine (NBP)

  • Suitable buffer solution (e.g., phosphate buffer)

  • Base (e.g., triethylamine or NaOH)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare solutions of the test compounds and NBP in a suitable buffer.

  • Mix the test compound with the NBP solution and incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a base, which develops the color of the NBP-alkyl adduct.

  • Measure the absorbance at the appropriate wavelength (typically around 540-560 nm).

  • The intensity of the color is proportional to the alkylating activity of the compound.

G cluster_reactants Reactants A Alkylating Agent (e.g., N-(1-adamantylmethyl)-2-chloroacetamide) C Alkylation Reaction (Incubation) A->C B NBP (Nucleophile) B->C D NBP-Alkyl Adduct (Unstable) C->D E Add Base D->E F Colored Adduct (Stable) E->F G Measure Absorbance F->G

Mechanism of the NBP assay for alkylating activity.

Data Interpretation and Comparative Analysis

The data generated from the MTT and NBP assays will allow for a direct comparison of N-(1-adamantylmethyl)-2-chloroacetamide with established alkylating agents.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Alkylating Agents

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
N-(1-adamantylmethyl)-2-chloroacetamideExperimental DataExperimental DataExperimental Data
CyclophosphamideReference DataReference DataReference Data
MelphalanReference DataReference DataReference Data

Note: Reference IC50 values for cyclophosphamide and melphalan should be obtained from the literature for the specific cell lines and assay conditions used.

Table 2: Comparative Alkylating Activity (Relative Absorbance)

CompoundRelative Alkylating Activity
N-(1-adamantylmethyl)-2-chloroacetamideExperimental Data
CyclophosphamideExperimental Data
MelphalanExperimental Data

G cluster_compound Test Compound cluster_assays In Vitro Assays cluster_data Data Output cluster_comparison Comparative Analysis A N-(1-adamantylmethyl) -2-chloroacetamide B MTT Assay (Cytotoxicity) A->B C NBP Assay (Alkylation Activity) A->C D IC50 Values B->D E Relative Alkylating Activity C->E G Head-to-Head Comparison D->G E->G F Reference Alkylating Agents (e.g., Cyclophosphamide, Melphalan) F->G

Logic for the comparative evaluation of N-(1-adamantylmethyl)-2-chloroacetamide.

Conclusion

This guide provides a comprehensive and actionable framework for researchers to synthesize and evaluate N-(1-adamantylmethyl)-2-chloroacetamide as a novel alkylating agent. By following the detailed protocols for synthesis, cytotoxicity testing, and alkylating activity assessment, and by comparing the results to established drugs, the scientific community can build a clear understanding of the potential of this and other adamantane-containing compounds in the development of next-generation cancer therapeutics.

References

  • BenchChem. (2025). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. BenchChem.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Gerzon, K., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(3), 1887-1935.
  • Dakshanamurthy, S. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
  • Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

  • Liv Hospital. (n.d.). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. BenchChem.
  • Colvin, M. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. Retrieved from [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447.
  • Gómez-Bombarelli, R., et al. (2012). Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model. Chemical Research in Toxicology, 25(6), 1176-1190.

Sources

Quantitative structure-activity relationship (QSAR) analysis of N-(1-adamantylmethyl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-adamantylmethyl)-2-chloroacetamide represents a specialized scaffold in medicinal chemistry, bridging the gap between highly lipophilic membrane anchors and reactive covalent warheads. Unlike its clinical predecessors (Amantadine, Rimantadine) which rely solely on reversible steric blockade of viral ion channels, this compound introduces an electrophilic chloroacetamide moiety capable of alkylating nucleophilic residues (e.g., Cysteine).

This guide provides a technical comparison of this molecule against standard adamantane therapeutics, detailing its physicochemical profile, Quantitative Structure-Activity Relationship (QSAR) parameters, and specific utility in antitubercular and antiviral research.

Part 1: Structural Basis & Physicochemical Profile[1]

The efficacy of adamantane derivatives is governed by the "Lipophilic Bullet" concept—the ability of the diamondoid cage to penetrate hydrophobic pockets in proteins (e.g., the M2 proton channel of Influenza A or the active site of 11


-HSD1).
Comparative Physicochemical Landscape

The following table contrasts the focal compound with the clinical standard (Rimantadine) and a non-reactive control.

FeatureN-(1-adamantylmethyl)-2-chloroacetamide Rimantadine (Clinical Std)N-(1-adamantylmethyl)acetamide
Role Covalent Probe / IntermediateReversible Antiviral DrugNon-reactive Control
Warhead

-Chloroacetamide (Electrophile)
Amine (Protonatable)Acetamide (Neutral)
Mechanism Alkylation / Hydrophobic blockSteric channel blockadeHydrophobic block only
LogP (Calc) ~3.1 - 3.4~2.8 - 3.1~2.5 - 2.8
TPSA 29.1 Ų26.0 Ų29.1 Ų
Reactivity High (Cys targeting)Low (Reversible H-bond)Inert
Key Target M. tuberculosis enzymes / P2X7Influenza M2 ChannelGeneral hydrophobic pockets
The "Chloro" Effect in QSAR

In QSAR modeling, the chlorine atom in this molecule is not merely a steric substituent; it serves two critical functions:

  • Electronic Modulation: It withdraws electrons from the carbonyl carbon, increasing the acidity of the amide proton (H-bond donor strength).

  • Electrophilicity: It creates a site for nucleophilic attack (

    
    ), allowing the molecule to act as an irreversible inhibitor or "suicide substrate."
    

Part 2: Comparative QSAR Analysis

Biological Endpoints

Research indicates two primary biological activities for this scaffold:

  • Antimycobacterial Activity: Potent inhibition of Mycobacterium tuberculosis (M. tb) by disrupting DNA/RNA synthesis.[1][2] The lipophilic adamantane cage facilitates transport across the lipid-rich mycobacterial cell wall.

  • Antiviral Activity (M2 Channel): While Amantadine blocks the pore via steric bulk, chloroacetamide derivatives are explored for their ability to covalently lock the channel or interact with mutants resistant to standard adamantanes.

3D-QSAR (CoMFA) Insights

Comparative Molecular Field Analysis (CoMFA) studies on adamantane amides reveal specific spatial requirements for activity:

  • Steric Fields (Green/Yellow):

    • Positive Contribution: Large bulk (Adamantane cage) is essential. The cage must fit into the hydrophobic transmembrane helices.

    • Negative Contribution: Substituents extending beyond the methyl-linker often clash with the channel walls, reducing activity.

  • Electrostatic Fields (Blue/Red):

    • The carbonyl oxygen acts as a critical H-bond acceptor.

    • The chloro-substituent introduces a distinct electrostatic potential map compared to the methyl group in Rimantadine, altering the binding kinetics.

Pharmacophore Diagram

The following diagram illustrates the interaction logic derived from QSAR data.

Pharmacophore Figure 1: Pharmacophore Map of N-(1-adamantylmethyl)-2-chloroacetamide Adamantane Adamantane Cage (Lipophilic Anchor) Linker Methyl Linker (Spacer) Adamantane->Linker Fixed Geometry Target_Pocket Hydrophobic Pocket (Val27, Ala30) Adamantane->Target_Pocket Van der Waals (High LogP driven) Amide Amide Bond (H-Bond Acceptor) Linker->Amide Warhead Chloro-Group (Electrophilic Warhead) Amide->Warhead Inductive Effect Target_Nuc Nucleophile (Cysteine/Serine) Warhead->Target_Nuc Covalent/Polar Interaction

Part 3: Experimental Workflow for QSAR Validation

To generate the data required for a robust QSAR model involving this compound, the following experimental pipeline is recommended. This ensures that the "Activity" (Y-variable) is chemically and biologically validated.

Synthesis Protocol (Schotten-Baumann Conditions)
  • Reagents: 1-Adamantanemethylamine (1 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Dry Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve amine and TEA in DCM at 0°C.

    • Add Chloroacetyl chloride dropwise (exothermic).

    • Stir at Room Temperature (RT) for 3–6 hours.

    • Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3.

    • Purification: Recrystallization from Ethanol/Water (Yield typically >80%).

  • Verification: NMR (Check for singlet at ~4.0 ppm for

    
    ) and MS.
    
Computational QSAR Pipeline

The following workflow describes the standard operating procedure for integrating this molecule into a predictive model.

QSAR_Pipeline Figure 2: QSAR Workflow for Adamantane Derivatives cluster_prep Phase 1: Data Preparation cluster_calc Phase 2: Descriptor Calculation cluster_model Phase 3: Modeling & Validation Mol_Build 3D Structure Generation (LigPrep) Conf_Search Conformational Search (Monte Carlo/MMFF94) Mol_Build->Conf_Search Alignment Structural Alignment (Template: Adamantane Core) Conf_Search->Alignment Steric Steric Fields (Lennard-Jones) Alignment->Steric Elec Electrostatic Fields (Coulombic) Alignment->Elec Quantum HOMO/LUMO Gap (DFT/B3LYP) Alignment->Quantum PLS Partial Least Squares (PLS) Regression Steric->PLS Elec->PLS Quantum->PLS LOO Leave-One-Out (LOO) Cross-Validation (q²) PLS->LOO Ext_Val External Validation (Test Set) LOO->Ext_Val

Part 4: Technical Analysis & Interpretation

Interpretation of QSAR Descriptors

When analyzing N-(1-adamantylmethyl)-2-chloroacetamide within a dataset, expect the following correlations:

  • LogP (Lipophilicity): High positive correlation with activity against M. tuberculosis. The mycobacterial cell wall is extremely waxy; the adamantane cage acts as a permeation enhancer.

  • LUMO Energy: Lower LUMO energy (due to the electron-withdrawing chlorine) correlates with higher reactivity toward nucleophiles. This is a critical descriptor if the mechanism involves covalent inhibition.

  • Steric Bulk (Molar Refractivity): The adamantane group usually hits a "sweet spot." Removing it (replacing with a phenyl ring) often drastically reduces activity, confirming the specific requirement for a bulky, spherical hydrophobic moiety.

Limitations
  • Toxicity: The chloroacetamide moiety is potentially genotoxic and hepatotoxic due to non-specific alkylation. In drug development, this scaffold is often an intermediate to test binding, which is then optimized to a less reactive acrylamide or nitrile warhead.

  • Solubility: The compound has very poor aqueous solubility. Assay protocols must utilize DMSO co-solvents (<1% v/v) to prevent precipitation while avoiding enzyme denaturation.

References

  • MDPI (Molecules). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (Discusses CoMFA models for adamantane amides). Available at: [Link]

  • National Institutes of Health (NIH). Investigation into adamantane-based M2 inhibitors with FB-QSAR. (Specifics on M2 channel binding pockets). Available at: [Link]

  • ResearchGate. Synthesis and Antiviral Activity of New Adamantane Derivatives. (Chemical synthesis protocols). Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of N-(1-adamantylmethyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The novel compound N-(1-adamantylmethyl)-2-chloroacetamide, while promising in its potential applications, belongs to the chloroacetamide class of chemicals, which are known for their reactivity and potential health hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for analogous chemical entities. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, a thorough risk assessment must be conducted, and appropriate engineering controls implemented. The primary hazards associated with chloroacetamides include acute toxicity if swallowed, skin sensitization, and potential for reproductive toxicity.[3][4][5][6]

Engineering Controls are paramount and include:

  • Certified Chemical Fume Hood: All manipulations of N-(1-adamantylmethyl)-2-chloroacetamide, including weighing, dissolving, and reaction quenching, must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][8][9]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory space.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection and proper use of PPE are critical to prevent direct contact with N-(1-adamantylmethyl)-2-chloroacetamide. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are required at all times when in the laboratory.[8][10][11][12] They must provide a complete seal around the eyes to protect against splashes and fine dust.[3][10]

  • Face Shield: When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous reactions), a face shield should be worn in addition to safety goggles.[12][13]

Skin and Body Protection
  • Gloves: Due to the risk of skin sensitization, appropriate chemical-resistant gloves are essential.[3][4][6]

    • Selection: Nitrile gloves are a common and effective choice for incidental contact.[10] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.[4][8]

    • Proper Technique: Double gloving is recommended to provide an additional layer of protection. Gloves should be removed using the proper technique to avoid contaminating the skin.[4][8] Contaminated gloves must be disposed of as hazardous waste immediately after use.[4][8]

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect the skin and clothing from contamination.[10][11]

  • Closed-toe Shoes and Long Pants: To prevent exposure to the feet and legs in the event of a spill, closed-toe shoes and long pants are mandatory laboratory attire.[10][11]

Respiratory Protection

When engineering controls are not sufficient to control exposure, or during emergency situations such as a large spill, respiratory protection is necessary.[5][8]

  • Respirator Selection: For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[8] For higher-level protection or when handling volatile solutions, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[8] All respirator use must be in accordance with a respiratory protection program that includes medical evaluation and fit-testing.[14]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Clear the work area of any unnecessary items.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and safety goggles. If required, a face shield and respirator are donned last.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.[5][8][9][15][16]

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and handle with care.

  • Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, face shield, inner gloves, goggles, lab coat, and respirator (if used). Always wash hands thoroughly with soap and water after removing PPE.[3][4][8]

Disposal Plan
  • Solid Waste: All solid waste contaminated with N-(1-adamantylmethyl)-2-chloroacetamide, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed container for hazardous waste.[8][15][16]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[3][5][8]

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service, typically via incineration.[5][8]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale of the operation and potential for exposure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling N-(1-adamantylmethyl)-2-chloroacetamide task_scale Assess Task Scale and Potential for Exposure start->task_scale low_exposure Low Exposure (e.g., mg scale, non-volatile solvent) task_scale->low_exposure Low high_exposure High Exposure (e.g., gram scale, volatile solvent, risk of splash) task_scale->high_exposure High ppe_base Base PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves - Closed-toe Shoes low_exposure->ppe_base ppe_enhanced Enhanced PPE: - Base PPE + Face Shield high_exposure->ppe_enhanced spill_risk Significant Spill or Aerosolization Risk? high_exposure->spill_risk ppe_max Maximum PPE: - Enhanced PPE + Respirator spill_risk->ppe_enhanced No spill_risk->ppe_max Yes

Caption: PPE Selection Workflow for Handling N-(1-adamantylmethyl)-2-chloroacetamide.

Summary of Hazard Information

Hazard ClassificationDescriptionRecommended Precaution
Acute Oral Toxicity Toxic if swallowed.[3][4][5]Do not eat, drink, or smoke in the laboratory.[3][7] Wash hands thoroughly after handling.[3][4]
Skin Sensitization May cause an allergic skin reaction.[3][4][5][6]Wear appropriate chemical-resistant gloves and a lab coat.[4][10] Avoid all skin contact.[5]
Eye Irritation May cause eye irritation.[6]Wear chemical splash goggles.[8][10]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[8]Handle in a chemical fume hood.[4][7] Use respiratory protection if necessary.[8]
Reproductive Toxicity Suspected of damaging fertility.[3][4][5]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5]

This guide is intended to provide a robust framework for the safe handling of N-(1-adamantylmethyl)-2-chloroacetamide. It is the responsibility of every researcher to be familiar with these procedures and to exercise caution and good judgment in the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • MSDS of N-methyl-2-chloroacetamide. (2025). Capot Chemical.
  • Safety Data Sheet: 2-chloroacetamide. (2020). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET - 2-Chloroacetamide. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - N-(4-Chloro-2-methylphenyl)acetamide. (2025). Thermo Fisher Scientific.
  • N-Chloroacetamide SDS, 598-49-2 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - 2-Chloroacetamide. (2023). Fisher Scientific.
  • 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • 2-Chloroacetamide Safety Data Sheet. Santa Cruz Biotechnology.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2018). PubMed Central.
  • 2-Chloroacetamide - information sheet. (2009). Canada.ca.
  • A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc. Benchchem.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer.
  • Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - The University of Texas at Dallas.
  • Personal protective equipment for preparing toxic drugs. (2009). GERPAC.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth College.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.